Sotagliflozin

Catalog No.
S543610
CAS No.
1018899-04-1
M.F
C21H25ClO5S
M. Wt
424.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sotagliflozin

CAS Number

1018899-04-1

Product Name

Sotagliflozin

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methylsulfanyloxane-3,4,5-triol

Molecular Formula

C21H25ClO5S

Molecular Weight

424.9 g/mol

InChI

InChI=1S/C21H25ClO5S/c1-3-26-15-7-4-12(5-8-15)10-14-11-13(6-9-16(14)22)20-18(24)17(23)19(25)21(27-20)28-2/h4-9,11,17-21,23-25H,3,10H2,1-2H3/t17-,18-,19+,20+,21-/m1/s1

InChI Key

QKDRXGFQVGOQKS-CRSSMBPESA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

(2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(methylthio)tetrahydro-2H-pyran-3,4,5-triol, LX-4211, LX4211, sotagliflozin

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)SC)O)O)O)Cl

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)SC)O)O)O)Cl

The exact mass of the compound Sotagliflozin is 424.11112 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Drugs used in diabetes -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Sotagliflozin mechanism of action SGLT1 SGLT2 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Signaling Pathways

Sotagliflozin's dual inhibition mechanism targets glucose regulation at two key points: renal reabsorption and intestinal absorption.

G This compound This compound (Oral Administration) SGLT1_Inhibition SGLT1 Inhibition (Primarily in Small Intestine) This compound->SGLT1_Inhibition SGLT2_Inhibition SGLT2 Inhibition (in Renal Proximal Tubule) This compound->SGLT2_Inhibition Delayed_Glucose_Absorption Delayed Intestinal Glucose Absorption SGLT1_Inhibition->Delayed_Glucose_Absorption GLP1_Release Enhanced GLP-1 Secretion SGLT1_Inhibition->GLP1_Release Proposed Increased_Glucose_Excretion Increased Urinary Glucose Excretion (UGE) SGLT2_Inhibition->Increased_Glucose_Excretion Reduced_PPG Reduced Postprandial Glucose (PPG) Delayed_Glucose_Absorption->Reduced_PPG UGE Glycosuria Increased_Glucose_Excretion->UGE GLP1_Release->Reduced_PPG

This compound's dual inhibition of SGLT1 and SGLT2 reduces blood glucose via intestinal and renal pathways.

  • SGLT2 Inhibition in the Kidney: SGLT2, located in the S1/S2 segments of the renal proximal tubule, is responsible for reabsorbing ~90% of the glucose filtered by the glomerulus [1] [2]. This compound's potent inhibition of SGLT2 blocks this reabsorption, leading to increased urinary glucose excretion (UGE) and subsequent reductions in plasma glucose levels, body weight, and blood pressure through mild osmotic diuresis [3] [1] [4].

  • SGLT1 Inhibition in the Intestine: SGLT1 is the primary transporter for glucose absorption in the gastrointestinal tract [1]. This compound's inhibition of SGLT1 delays the absorption of dietary glucose, leading to a blunting of postprandial hyperglycemia [3] [5]. The delivery of glucose to the distal small intestine may also stimulate the release of incretin hormones like GLP-1, which can further contribute to glycemic control [6] [2].

Clinical Efficacy and Key Trials

Clinical trials demonstrate this compound's efficacy in improving glycemic control and cardiovascular outcomes.

Trial Name Study Population Key Efficacy Findings
SCORED [1] [7] 10,584 patients with T2D, CKD, and CV risk factors Significant reduction in the composite of CV deaths, HHF, and urgent HF visits (HR: 0.77).
SOLOIST-WHF [1] [7] [4] 1,222 patients with T2D and recent worsening HF Significant reduction in the total number of CV deaths, HHF, and urgent HF visits (Rate Ratio: 0.67).
Phase 2 in T1D [6] 33 adults with T1D 32.1% reduction in bolus insulin dose, 0.55% reduction in HbA1c, and increased time in target glucose range (68.2%).

Experimental Protocol Considerations

For researchers designing studies, key methodological elements from clinical trials include:

  • Patient Population: Trials have focused on Type 1 and Type 2 diabetes populations, with recent key studies enrolling patients with heart failure, chronic kidney disease, and other cardiovascular risk factors [1] [6] [4].
  • Dosing and Administration: In clinical trials, this compound was typically administered orally once daily before the first meal of the day, with a common dosing regimen starting at 200 mg and titrating to 400 mg [3] [6] [4].
  • Primary Endpoints: Glycemic trials used endpoints like change from baseline in bolus insulin dose and HbA1c [6]. Cardiovascular outcome trials used composite endpoints of cardiovascular death and heart failure events [1] [7].
  • Key Assessments: Continuous glucose monitoring (CGM) to determine mean daily glucose and time-in-range; Mixed-Meal Tolerance Tests (MMTT) to assess postprandial glucose and incretin hormones; and standardized collection of cardiovascular and renal events [6].

Safety and Tolerability Profile

The safety profile is characterized by effects related to its mechanism and drug class.

  • Diabetic Ketoacidosis (DKA): A known risk, including euglycemic DKA, particularly in patients with Type 1 diabetes [3] [1].
  • Genitourinary Infections: Increased risk of genital mycotic infections due to glucosuria [3] [1] [4].
  • Volume Depletion: Can cause hypotension and dehydration, especially in elderly patients or those on diuretics [3] [4].
  • Gastrointestinal Effects: Diarrhea occurs more frequently with this compound than placebo, attributed to SGLT1 inhibition in the gut [1] [4].

References

Sotagliflozin pharmacokinetics metabolism UGT1A9 CYP3A4

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathways and Pharmacokinetics

The following diagram illustrates the primary metabolic pathways and elimination routes of sotagliflozin.

G This compound (Oral) This compound (Oral) Systemic Circulation Systemic Circulation This compound (Oral)->Systemic Circulation  Tₘₐₓ: 1-4 h  Bioavailability: ~71% Feces (37%) Feces (37%) This compound (Oral)->Feces (37%)  Unchanged drug UGT1A9 UGT1A9 Systemic Circulation->UGT1A9  Primary Route CYP3A4 CYP3A4 Systemic Circulation->CYP3A4  Minor Route M19 (3-O-Glucuronide) M19 (3-O-Glucuronide) UGT1A9->M19 (3-O-Glucuronide)  >94% of circulating  metabolites Other Oxidized Metabolites Other Oxidized Metabolites CYP3A4->Other Oxidized Metabolites Urine (57%) Urine (57%) M19 (3-O-Glucuronide)->Urine (57%) Other Oxidized Metabolites->Urine (57%)

This compound is rapidly absorbed after oral administration, reaching peak plasma concentrations (T_max) between 1.25 and 4 hours [1] [2]. Its oral bioavailability is estimated at 71% [1].

Key Metabolic Pathways
  • Primary Metabolism: this compound is predominantly metabolized by UGT1A9 to form its major, inactive 3-O-glucuronide metabolite (M19) [1] [3] [4]. This metabolite accounts for over 94% of the circulating drug-related material in plasma [1] [4].
  • Minor Metabolism: A smaller fraction of this compound undergoes oxidation via the CYP3A4 enzyme [1] [3] [5].
  • Metabolite Activity: The primary M19 metabolite is considered effectively inactive, demonstrating >275-fold less activity at SGLT1 and SGLT2 compared to the parent drug [1].
Elimination

This compound is primarily eliminated renally, with 57% of an administered dose recovered in urine and 37% in feces [1]. The mean terminal half-life of this compound ranges from 21 to 35 hours, which supports once-daily dosing [1] [2].

Summary of Quantitative Pharmacokinetic Data

The table below summarizes key pharmacokinetic parameters for this compound and its major metabolite from a Phase I study in healthy subjects [2].

Parameter This compound (200 mg) This compound (400 mg) Metabolite LX4211-GLU (M19) (200 mg) Metabolite LX4211-GLU (M19) (400 mg)
C_max (ng/mL) 568.0 1140.0 1970.0 3920.0
AUC_tau (ng·h/mL) 6050.0 12100.0 24600.0 49200.0
T_max (h) 1.0 1.0 2.0 2.0
t_½ (h) 21 - 35 21 - 35 19 - 26 19 - 26
Accumulation Ratio (R_ac) 1.57 (C_max) / 1.84 (AUC) 1.57 (C_max) / 1.84 (AUC) Similar to parent Similar to parent

Note: The study demonstrated that this compound exhibits dose-proportional systemic exposure and a moderate degree of accumulation upon multiple dosing [2]. The metabolite LX4211-GLU (M19) showed similar pharmacokinetic features [2].

Experimental Protocols for Key Assays

For researchers seeking to investigate this compound's metabolism, the following methodologies from clinical studies can serve as a reference.

In Vitro Metabolism and Transporter Studies

While specific in vitro experimental details are not fully elaborated in the search results, the following key findings are reported and can guide assay design:

  • Metabolite Identification: The major metabolite (M19) was identified as a 3-O-glucuronide conjugate using radiolabeled this compound, with metabolite profiles analyzed in plasma and excreta [1].
  • Enzyme Phenotyping: The specific enzymes involved were identified using in vitro systems. This compound is a substrate of UGT1A9, and to a lesser extent, UGT1A1, UGT2B7, and CYP3A4 [1] [4].
  • Transporter Interaction: In vitro studies show this compound is a substrate of OAT3, OATP1B1, and OATP1B3 transporters, but does not inhibit OAT1 or OCT2 at clinical concentrations [3]. It has also shown an inhibitory effect on P-glycoprotein (P-gp) and BCRP [3].
In Vivo Clinical Pharmacokinetic Study

A referenced Phase I study used this protocol [2]:

  • Design: A randomized, double-blind, placebo-controlled, ascending multiple-dose study.
  • Population: Healthy Chinese subjects.
  • Dosing: 200 mg or 400 mg of this compound or placebo once daily for 8 consecutive days, administered before the first meal.
  • PK Sampling: Blood samples collected pre-dose and multiple time points post-dose on Day 1 and Day 8.
  • Analysis: PK parameters (C_max, AUC_tau, T_max, t_½) were determined using non-compartmental analysis for both this compound and its M19 metabolite.

Clinical Implications for Drug Development

Understanding this compound's metabolic profile is crucial for anticipating drug-drug interactions (DDIs) and making clinical decisions.

  • Potential Drug-Drug Interactions (DDIs):

    • Enzyme Inducers: Coadministration with strong inducers of UGT1A9 (e.g., rifampin) may decrease this compound exposure, potentially reducing its efficacy [6] [3] [7]. Consider monitoring clinical status.
    • Narrow Therapeutic Index Drugs: this compound increases the exposure of digoxin (a P-gp substrate) and may decrease serum lithium concentrations. Monitoring of drug levels is recommended [6] [3] [7].
    • Hypoglycemic Agents: this compound may increase the risk of hypoglycemia when used with insulin or insulin secretagogues (e.g., sulfonylureas). A lower dose of the concomitant agent may be required [6] [3].
  • Special Populations:

    • Hepatic Impairment: No dosage adjustment is needed for mild hepatic impairment (Child-Pugh A). Use is not recommended in patients with moderate to severe hepatic impairment (Child-Pugh B or C) due to a lack of data [3] [7].
    • Renal Impairment: The safety profile across eGFR subgroups (down to 25 mL/min/1.73 m²) is consistent with the known safety profile, though there is an increase in volume-related adverse events (e.g., hypotension) in patients with eGFR <30 mL/min/1.73 m² [6] [7].

References

Sotagliflozin IC50 SGLT2 vs SGLT1 selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Selectivity in Context

To appreciate sotagliflozin's pharmacology, it is useful to compare its selectivity with other established SGLT inhibitors, which are predominantly SGLT2-selective.

Inhibitor Reported Selectivity for SGLT2 over SGLT1
This compound 20-fold [1] [2]
Canagliflozin 250-fold [1]
Dapagliflozin 1,200-fold [1]
Empagliflozin 2,500-fold [1]

This relatively lower selectivity is a designed feature, enabling this compound to simultaneously target glucose regulation at two key sites: the kidney (via SGLT2) and the gastrointestinal tract (via SGLT1) [2].

Mechanism of Action and Experimental Insights

The distinct IC₅₀ values for SGLT2 and SGLT1 translate into a coordinated dual mechanism of action, which is illustrated in the following diagram.

G This compound This compound Kidney Kidney This compound->Kidney Inhibits SGLT2 (IC₅₀ = 1.8 nM) Intestine Intestine This compound->Intestine Inhibits SGLT1 (IC₅₀ = 36 nM) Urinary_Excretion Urinary Glucose Excretion Kidney->Urinary_Excretion Postprandial_Glucose Reduced Postprandial Glucose Intestine->Postprandial_Glucose GLP1 Stimulates GLP-1 Secretion Intestine->GLP1

This compound's dual inhibition of SGLT2 in the kidney and SGLT1 in the intestine underlies its unique physiological effects.

Molecular and Structural Evaluation Methods

The inhibitory potency (IC₅₀) of compounds like this compound is typically determined through in vitro assays:

  • Cell-Based Uptake Assays: Engineered cell lines (e.g., Chinese Hamster Ovary cells) expressing human SGLT1 or SGLT2 are incubated with a fluorescent or radiolabeled glucose analog (e.g., α-Methyl-D-glucopyranoside). The test inhibitor is applied at varying concentrations. After incubation, cellular glucose uptake is measured, and data is fitted to a dose-response curve to calculate the IC₅₀ [3].
  • Binding Affinity Studies: Isolated membrane preparations containing the target SGLT proteins are used in competition binding experiments with a known high-affinity radioligand. The concentration of this compound required to displace 50% of the bound radioligand provides a measure of its binding affinity (Kᵢ) [2].
  • Structural Biology Techniques: Advanced methods like cryo-electron microscopy (cryo-EM) have resolved high-resolution structures of human SGLT1 and SGLT2, both alone and in complex with inhibitors. These structures allow researchers to visualize the binding pocket, identify key interacting residues, and use molecular dynamics (MD) simulations to understand the atomic-level details of inhibitor binding and the conformational changes that lead to transport inhibition [4] [3].
In Vivo and Clinical Correlation

The in vitro potency is translated into clinical effect through dedicated trials:

  • Proof-of-Concept Studies: Early-phase trials in patients with type 2 diabetes demonstrated that this compound treatment led to a dose-dependent increase in urinary glucose excretion (confirming SGLT2 inhibition) and a reduction in postprandial glucose levels (confirming SGLT1 inhibition) [2].
  • Cardiovascular Outcome Trials: Large-scale trials like SCORED and SOLOIST-WHF validated the clinical benefits of this dual mechanism, showing significant reductions in heart failure events and, uniquely among SGLT inhibitors, a reduction in major adverse cardiovascular events (MACE), including myocardial infarction and stroke [5] [6] [7]. The SGLT1 inhibition is hypothesized to contribute to this ischemic benefit, potentially via reduced postprandial hyperglycemia and oxidative stress [1] [6].

References

Sotagliflozin pharmacology and preclinical studies

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Differentiating Features

Sotagliflozin's core mechanism is the simultaneous inhibition of SGLT2 and SGLT1, setting it apart from selective SGLT2 inhibitors. The table below details the functions of these targets and the consequences of their inhibition.

Target Primary Location Primary Physiological Function Effect of Inhibition
SGLT2 Kidney (S1/S2 segments of proximal tubule) Reabsorbs ~97% of glucose filtered by glomerulus [1] Increases urinary glucose excretion (UGE), lowering blood glucose [2]
SGLT1 Gastrointestinal tract (small intestine); Kidney (S3 segment of proximal tubule) Primary transporter for intestinal glucose absorption; reabsorbs residual glucose in kidney [3] [1] Delays intestinal glucose absorption, blunts postprandial glucose excursion, increases GLP-1 and PYY release [3] [4]

This compound has a 20-fold selectivity for SGLT2 over SGLT1 (SGLT2 IC₅₀ = 0.0018 μmol/L; SGLT1 IC₅₀ = 0.036 μmol/L) [3]. This balance provides significant glycemic efficacy while avoiding severe gastrointestinal side effects associated with complete SGLT1 inhibition [3]. The dual action means its glucose-lowering effect is sustained even in patients with declining kidney function, as the intestinal SGLT1 inhibition remains effective [3].

Summary of Key Preclinical Findings

Preclinical studies in animal models have been crucial in elucidating the potential benefits of this compound across various conditions, leading to subsequent clinical trials.

Disease Model Key Preclinical Findings Implied Mechanism Relevant Clinical Trial
Salt-Sensitive Hypertension & CKD [1] More effective than dapagliflozin (SGLT2i) in attenuating hypertension and kidney injury; enhanced urinary Na⁺/Cl⁻ excretion; doubled fractional glucose excretion. Superior natriuresis and glucosuria from dual SGLT1/2 inhibition in kidney. SCORED [5] [6]
High-Fat Diet Cardiac Injury [7] Reduced blood glucose, body weight, blood lipids; attenuated cardiac inflammatory injury; inhibited P38MAPK and JNK signaling pathways. Systemic metabolic improvement & direct cardiac anti-inflammatory effects. SOLOIST-WHF [5]
Cystic Fibrosis-Liver Disorder [8] Attenuated liver-associated disorders in a cystic fibrosis rabbit model. Correction of SGLT1-mediated pathology at a systemic level. N/A

The following diagram illustrates the signaling pathways implicated in this compound's cardioprotective effects, as identified in the high-fat diet mouse model study [7]:

G HighFatDiet High-Fat Diet MetabolicDisruption Metabolic Disruption (High Glucose, Lipids) HighFatDiet->MetabolicDisruption CardiacInflammation Cardiac Inflammatory Injury MetabolicDisruption->CardiacInflammation P38MAPK P38MAPK Pathway MetabolicDisruption->P38MAPK JNK JNK Pathway MetabolicDisruption->JNK P38MAPK->CardiacInflammation JNK->CardiacInflammation This compound This compound Intervention Inhibition Inhibition This compound->Inhibition Inhibition->P38MAPK Inhibition->JNK

This compound's proposed cardioprotective mechanism via P38MAPK and JNK pathway inhibition.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the detailed methodologies from the key preclinical studies.

Protocol 1: Salt-Sensitive Hypertension and Kidney Injury Model [1]
  • Animal Model: Well-established rat model of salt-induced hypertension and chronic kidney disease.
  • Experimental Groups: Comparison between dual SGLT1/2 inhibition (this compound) and selective SGLT2 inhibition (dapagliflozin).
  • Key Measurements:
    • Hemodynamics: Mean arterial pressure.
    • Renal Function: Urinary sodium and chloride excretion, fractional glucose excretion.
    • Kidney Injury Assessment: Established biomarkers and histological analysis.
    • Molecular Profiling: Modulation of lipid metabolism and inflammatory signaling pathways in the kidney, analyzed region-specific manner.
  • Outcome: this compound produced a greater reduction in blood pressure and more effectively attenuated kidney injury than dapagliflozin.
Protocol 2: High-Fat Diet-Induced Obesity and Cardiac Injury Model [7]
  • Animal Model: Diet-induced obese mouse model.
  • Intervention: Administered this compound after successful model establishment.
  • Key Measurements:
    • Metabolic Parameters: Body weight, blood glucose, and blood lipid levels monitored over time (e.g., 22 weeks).
    • Cardiac Assessment: Histological evaluation of heart tissue and transcriptomic profiling.
    • Mechanistic Analysis: Network pharmacology analysis and investigation of signaling pathways (P-P38MAPK, P-JNK) via Western Blot and other biochemical assays.
  • Outcome: this compound systemically improved metabolic status and provided cardioprotection associated with the inhibition of myocardial inflammatory responses, specifically via the P38MAPK and JNK pathways.

Translation to Clinical Outcomes

The promising preclinical data for this compound has been substantiated by major clinical trials, leading to its FDA approval for reducing cardiovascular risk in patients with heart failure or type 2 diabetes, chronic kidney disease, and other cardiovascular risk factors [2] [6].

  • SOLOIST-WHF Trial: Demonstrated a significant reduction in the incidence of cardiovascular events and improvements in heart failure outcomes among type 2 diabetes patients recently hospitalized for worsening heart failure [5].
  • SCORED Trial: Showed that this compound significantly reduces the risk of cardiovascular death, heart failure hospitalization, and, notably, heart attacks and strokes [5] [6]. This reduction in major adverse cardiovascular events (MACE) highlights the unique benefits of its dual SGLT1/2 inhibition [6].

References

Comprehensive Technical Profile: Sotagliflozin (ADME Properties)

Author: Smolecule Technical Support Team. Date: February 2026

Drug Overview and Clinical Significance

Sotagliflozin (LX4211) represents a novel therapeutic class in diabetes management as a first-in-class dual sodium-glucose co-transporter (SGLT) 1 and 2 inhibitor. This small molecule exhibits a 20-fold higher selectivity for SGLT2 (IC₅₀ = 1.8 nM) compared to SGLT1 (IC₅₀ = 36 nM), enabling simultaneous inhibition of renal glucose reabsorption and intestinal glucose absorption through its distinct dual mechanism of action [1]. The drug has demonstrated significant clinical benefits in both type 1 and type 2 diabetes, with recent Phase III trials (SOLOIST-WHF and SCORED) showing reduced cardiovascular deaths and heart failure hospitalizations in high-risk patients [2]. Unlike selective SGLT2 inhibitors, this compound's partial SGLT1 inhibition delays and blunts intestinal glucose absorption, resulting in reduced postprandial glucose excursions and lower insulin levels after meals, offering a unique approach to glycemic control [3]. The European Union has approved this compound as an adjunct to insulin therapy in type 1 diabetes patients with BMI ≥27 kg/m² who fail to achieve adequate glycemic control with optimal insulin therapy alone [2].

Comprehensive ADME Profile

Pharmacokinetic Parameters and Properties

Table 1: Absorption and Distribution Properties of this compound

Parameter Value/Result Experimental Conditions
Absorption
Tₘₐₓ (time to peak concentration) 1.0 hour Chinese healthy subjects, 200 mg & 400 mg MD [2]
Systemic exposure Dose-proportional 200 mg & 400 mg doses [2]
Accumulation ratio (Rac) Cₘₐₓ: 1.57; AUCτ: 1.84 Multiple dosing (8 days) [2]
Distribution
Apparent volume of distribution Not quantitatively specified Data derived from plasma concentration measurements [2]
Tissue distribution SGLT1-rich tissues (intestine, heart, lungs) Based on SGLT1 expression sites [1]
Special distribution feature Higher intestinal lumen concentrations Potentiates local SGLT1 inhibition [1]

Table 2: Metabolism and Excretion Parameters of this compound

Parameter Value/Result Experimental Conditions
Metabolism
Primary metabolic pathway Glucuronidation Human studies [2]
Primary metabolite LX4211-GLU (this compound-3-O-glucuronide) Identification in plasma [2]
Metabolic features Rapid formation, similar PK to parent Multiple dose study [2]
Excretion
Primary excretion route Urinary glucose excretion SGLT2 inhibition mechanism [1] [2]
UGE significance Primary pharmacodynamic effect Direct measure of SGLT2 inhibition [2]
Fecal excretion Not quantitatively specified Potential route for unabsorbed drug [4]
Critical ADME Characteristics

This compound demonstrates favorable pharmacokinetic properties supporting once-daily dosing, with rapid absorption (Tₘₐₓ = 1.0 hour) and dose-proportional systemic exposure across the therapeutic range (200-400 mg) [2]. The drug undergoes moderate accumulation (1.57-fold for Cₘₐₓ, 1.84-fold for AUCτ) with repeated once-daily dosing, reaching steady state within 8 days [2]. The glucuronidation metabolic pathway produces the primary metabolite LX4211-GLU, which exhibits similar pharmacokinetic features to the parent compound and is not considered responsible for primary pharmacological activity [2].

The distribution profile is characterized by sufficient exposure to SGLT1-rich tissues, particularly the intestinal lumen where higher local concentrations enhance the inhibition of intestinal SGLT1, contributing to the delayed glucose absorption observed clinically [1]. This tissue distribution pattern underlies the dual mechanism of action, with SGLT2 inhibition in the kidney mediating urinary glucose excretion and SGLT1 inhibition in the intestine delaying postprandial glucose absorption [3]. The primary excretory effect is pharmacodynamically mediated through urinary glucose excretion rather than renal elimination of the parent compound, which is consistent with the drug's mechanism of action [2].

Experimental Protocols and Methodologies

Clinical Study Designs

Table 3: Key Clinical Study Designs for this compound ADME Characterization

Study Type Design Population Key Assessments
Phase I PK/PD [2] Randomized, double-blind, placebo-controlled, multiple ascending dose Chinese healthy subjects (N=24) Plasma PK, urinary glucose excretion, safety
Intestinal Glucose Absorption [3] Randomized, double-blind, 3-period crossover Healthy adults (N=24) Rate of appearance of oral glucose (RₐO), postprandial glucose, insulin
Mass Balance & Distribution [4] Preclinical and clinical ADME Animal models & human tissues Radiolabeled drug distribution, tissue concentrations
Analytical Methodologies

Pharmacokinetic Assessment: Plasma samples were collected pre-dose and at multiple time points post-dose (Day 1 and Day 8). Liquid chromatography-mass spectrometry (LC-MS/MS) was employed for quantitative analysis of this compound and its LX4211-GLU metabolite, using specific mass transitions for selective reaction monitoring (SRM). The lower limit of quantification was established to ensure precise measurement of plasma concentrations across the anticipated concentration range [2].

Pharmacodynamic Evaluation: The dual glucose tracer method was utilized to measure the rate of appearance of oral glucose (RₐO). Subjects received stable isotope-labeled glucose ([6,6-²H₂] glucose and [1-²H₁] glucose) with standardized mixed meals, combined with continuous [U-¹³C₆] glucose infusion. Plasma enrichment profiles were analyzed to distinguish between endogenous and exogenous glucose sources, providing precise measurement of intestinal glucose absorption kinetics under different treatment conditions [3].

Urinary Glucose Excretion: Urine samples were collected at specified intervals following drug administration. Total glucose content was quantified using standardized enzymatic assays, with 24-hour cumulative excretion calculated as the primary endpoint reflecting SGLT2 inhibitory activity [2].

Mechanisms, Pathways, and Visualizations

Dual Inhibition Mechanism and Metabolic Pathway

The following diagram illustrates this compound's dual mechanism of action targeting both intestinal SGLT1 and renal SGLT2 transporters:

G This compound Dual Inhibition Mechanism cluster_intestine Intestinal Lumen cluster_kidney Renal Proximal Tubule This compound This compound SGLT1 SGLT1 This compound->SGLT1 Inhibits SGLT2 SGLT2 This compound->SGLT2 Inhibits GlucoseAbsorption Glucose Absorption SGLT1->GlucoseAbsorption Mediates PostprandialGlucose Reduced Postprandial Glucose Excursions GlucoseAbsorption->PostprandialGlucose GlucoseReabsorption Glucose Reabsorption SGLT2->GlucoseReabsorption Mediates UrinaryGlucoseExcretion Increased Urinary Glucose Excretion GlucoseReabsorption->UrinaryGlucoseExcretion

This compound's dual SGLT1/SGLT2 inhibition reduces glucose absorption and reabsorption, lowering postprandial glucose and increasing urinary glucose excretion [1] [3].

Metabolic Pathway Visualization

The metabolic transformation of this compound occurs primarily through glucuronidation, as depicted in the following pathway:

G This compound Metabolic Pathway This compound This compound Glucuronidation UGT Enzymes This compound->Glucuronidation Substrate LX4211_GLU LX4211-GLU (this compound-3-O-glucuronide) Elimination Systemic Elimination LX4211_GLU->Elimination Primary Route Glucuronidation->LX4211_GLU Forms

This compound is metabolized to LX4211-GLU via glucuronidation; this metabolite exhibits similar PK features to the parent drug [2].

Conclusion and Research Implications

This compound demonstrates favorable pharmacokinetic properties including rapid absorption, dose-proportional exposure, and moderate accumulation with once-daily dosing. Its unique dual inhibition profile differentiates it from selective SGLT2 inhibitors, providing complementary mechanisms for glycemic control through both reduced renal glucose reabsorption and delayed intestinal glucose absorption. The translational research approach combining advanced analytical techniques (LC-MS/MS) with sophisticated clinical methodologies (dual glucose tracer) has enabled comprehensive characterization of its ADME properties and mechanism of action.

References

Sotagliflozin tissue distribution heart lung liver

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Models and Protocols

The following table outlines the methodologies from key preclinical studies investigating sotagliflozin's effects in various tissues.

Study Focus Experimental Model This compound Dosing Protocol Key Methodologies & Assessments

| Cardiac & Metabolic Effects [1] | High-fat diet-induced obese mice | 10 mg/kg/day for 22 weeks [1] | • Body weight and blood glucose monitoring • Oral glucose tolerance test (OGTT) • Histological analysis of heart tissue (H&E, Masson's trichrome) • Western blot (P38MAPK, JNK signaling pathways) [1] | | Cardiac Pressure Overload [2] | Mice with transverse aortic constriction (TAC) on normal or high-fat diet | 10 mg/kg body weight via oral gavage once daily for 7 weeks [2] | • Cardiac catheterization (carotid pressure differential) • Indirect calorimetry (energy expenditure) • Histology (cardiac hypertrophy, fibrosis) • Glomerular filtration rate (GFR) measurement [2] | | Liver-Associated Disorders [3] | Cystic fibrosis rabbit model | 10 mg/kg/day via oral gavage for 12-16 weeks [3] | • Serum liver enzyme analysis (ALT, AST, ALP) • Liver histology (H&E, Trichrome stains) • Bile acid measurement in serum, liver, and gallbladder [3] |

Mechanism of Action and Tissue Signaling Pathways

The diagram below illustrates the multi-tissue mechanism of action of this compound and its investigated signaling pathways in cardiac tissue.

G cluster_kidney Kidney cluster_gut Small Intestine cluster_heart Heart (Under Investigation) SOTA This compound SGLT2 SGLT2 SOTA->SGLT2 Potently Inhibits SGLT1_K SGLT1 SOTA->SGLT1_K Inhibits SGLT1_G SGLT1 SOTA->SGLT1_G Inhibits SOTA_Cardio This compound SOTA->SOTA_Cardio Glucose_Reabsorption Glucose Reabsorption SGLT2->Glucose_Reabsorption SGLT1_K->Glucose_Reabsorption Inhibition_K Inhibition → Glucosuria Glucose_Absorption Dietary Glucose Absorption SGLT1_G->Glucose_Absorption Inhibition_G Inhibition → ↓Postprandial Glucose Inflammatory_Signaling Inflammatory Signaling SOTA_Cardio->Inflammatory_Signaling Inhibits P38_JNK P38MAPK/JNK Activation Inflammatory_Signaling->P38_JNK Cardiac_Injury Cardiac Inflammatory Injury P38_JNK->Cardiac_Injury Outcome Reduced Cardiac Injury

This compound's tissue distribution is inferred from the presence of its SGLT1 and SGLT2 targets. While robust quantitative human tissue concentration data from clinical trials is not fully detailed in the available search results, the expression of these targets explains its multi-organ effects.

References

forced degradation studies Sotagliflozin stability indicating method

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Recent Analytical Methods for Sotagliflozin

The table below summarizes key parameters from recently published stability-indicating chromatographic methods for this compound.

Method Feature UPLC (Stability-Indicating) [1] UPLC (PDA Detection) [2] RP-HPLC [3] RP-HPLC (Comparative Study) [4]
Stationary Phase Phenyl Column (100 × 1.0 mm, 1.7 µm) BEH C18 (2.1 x 50 mm, 1.7 µm) Agilent C18 (250X4.6mm) 5µ C18 Column (details not specified)
Mobile Phase 0.1% Formic Acid: Acetonitrile (50:50 v/v) 0.1% OPA Buffer: Acetonitrile (30:70 v/v) Potassium Dihydrogen Phosphate Buffer (0.05M, pH 3.5): Methanol (45:55) mixed with Acetonitrile (50:50) Acetonitrile: 0.1% Orthophosphoric Acid (40:60 v/v)
Flow Rate (mL/min) 0.2 0.25 1.5 1.0
Detection Wavelength 242 nm 225 nm 300 nm 249 nm
Retention Time 0.761 min 0.516 min 3.29 min 3.748 min
Linearity Range 4–60 µg/mL 10–50 µg/mL Not Specified Validated (Range not specified)
Key Claim Peaks of degradants well resolved from pure drug. Suitable for bulk and tablet analysis. Method validated as per ICH guidelines. Reliable, quick, accurate, and easy to use.

Detailed Protocol: Forced Degradation and Method Application

The following workflow and protocol are synthesized from the reviewed literature, with the UPLC method from Sivakumar et al. (2025) serving as a robust, modern reference [1].

G Start Start: Prepare this compound Sample Solution Acid Acidic Hydrolysis Start->Acid Base Basic Hydrolysis Start->Base Oxidative Oxidative Hydrolysis Start->Oxidative Thermal Thermal Degradation Start->Thermal Photolytic Photolytic Degradation Start->Photolytic Analyze Analyze Stressed Samples Acid->Analyze Base->Analyze Oxidative->Analyze Thermal->Analyze Photolytic->Analyze Assess Assess Chromatograms Analyze->Assess End End: Method Suitability Verified Assess->End

Chromatographic Conditions

This protocol adopts the conditions from the stability-indicating UPLC method [1].

  • Apparatus: Ultra-Performance Liquid Chromatography (UPLC) system with Photo-Diode Array (PDA) detector.
  • Column: Phenyl (100 × 1.0 mm, 1.7 µm particle size).
  • Mobile Phase: 0.1% Formic Acid (FA) and Acetonitrile (ACN) in a 50:50 (v/v) ratio.
  • Flow Rate: 0.2 mL/min.
  • Column Temperature: Ambient (approx. 25°C).
  • Injection Volume: Not specified in results; 1-5 µL is typical for UPLC.
  • Detection: 242 nm.
  • Run Time: ~2 minutes (based on a retention time of 0.761 min).
  • Data System: Empower-2.0 or equivalent software.
Sample and Standard Preparation
  • Standard Stock Solution: Accurately weigh and transfer about 10 mg of this compound working standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (mobile phase or acetonitrile) to obtain a concentration of 1 mg/mL [2].
  • Working Standard Solution: Pipette 0.4 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with mobile phase to obtain a 40 µg/mL solution (within the linearity range) [1].
  • Test Sample Solution (from Tablet Dosage Form): Weigh and powder not less than 20 tablets. Transfer an amount of powder equivalent to 10 mg of this compound into a 10 mL volumetric flask. Add about 7 mL of diluent, sonicate for 15-20 minutes to dissolve, cool, and make up to volume. Filter through a 0.45 µm or 0.2 µm membrane filter. Further dilute as needed to obtain a final concentration within the linear range [2] [4].
Forced Degradation Studies Protocol

Perform stress studies on the drug substance (pure API) to generate significant degradation (typically 5-20%) [1] [2]. The table below outlines specific stress conditions.

Stress Condition Protocol Details Observation (from research)
Acidic Hydrolysis Treat sample with 0.1 N - 1 N Hydrochloric Acid (HCl) at room temperature or elevated temperature (e.g., 60°C) for several hours to days [2]. The stability-indicating method showed well-resolved degradant peaks [1].
Basic Hydrolysis Treat sample with 0.1 N - 1 N Sodium Hydroxide (NaOH) at room temperature or elevated temperature for a defined period [2]. Degradant peaks were resolved from the pure drug peak [1].
Oxidative Degradation Treat sample with 1-3% w/v Hydrogen Peroxide (H₂O₂) at room temperature for 24 hours or less [2]. The method was effective in separating oxidative degradants [1].
Thermal Degradation Expose the solid API to dry heat in an oven at 105°C for a defined period (e.g., 24 hours) [2]. The method demonstrated stability-indicating power under thermal stress [1].
Photolytic Degradation Expose the solid API to direct daylight or a calibrated light source as per ICH Q1B guidelines [2]. The method was suitable for analyzing photolytic degradation [1].

> Safety Note: After acid, base, or oxidative stress, neutralize the solution or quench the reaction before analysis. For thermal and photolytic stress, prepare the sample solution after the stress period using the standard procedure [2] [5].

Method Validation Parameters

The referenced UPLC method was validated as per ICH Q2(R1) guidelines [1]. The table below summarizes the expected outcomes.

Validation Parameter Results & Acceptance Criteria
Specificity No interference from blank, placebo, or degradation products. Peak purity of this compound should pass [1].
Linearity Range: 4–60 µg/mL. Correlation Coefficient (R²): 0.9998. Regression Equation: y = 64712.07x + 46933.12 [1].
Precision (%RSD) System Precision: %RSD < 1% for six replicate injections. Method Precision: %RSD < 2% [1] [2].
Accuracy (% Recovery) Mean recovery between 100.3–100.6% for this compound [1].
LOD & LOQ LOD: 0.12 µg/mL (S/N = 3). LOQ: 0.4 µg/mL (S/N = 10) [1].
Robustness The method is robust with deliberate, small changes in flow rate, mobile phase composition, or temperature, as %RSD remains < 2% [1].

Discussion and Application Notes

  • Method Selection: The UPLC method [1] offers superior speed, resolution, and solvent efficiency, making it ideal for high-throughput analysis in quality control and stability studies. The RP-HPLC methods [3] [4] are suitable for laboratories with standard HPLC equipment.
  • Structural Elucidation: For identification and characterization of unknown degradation products, the stability-indicating UPLC method can be interfaced with a Mass Spectrometer (UPLC-MS/MS) [1]. This provides definitive structural information for the degradants, which is crucial for understanding degradation pathways.
  • Role in Formulation Development: These forced degradation studies provide vital information on the conditions under which this compound is unstable. This knowledge guides the formulation process, including the choice of excipients, and helps define appropriate storage conditions, packaging, and shelf-life [1].

Conclusion

The protocols and data summarized here provide a validated framework for conducting forced degradation studies on this compound. The stability-indicating UPLC method is precise, accurate, linear, robust, and specific, successfully separating the drug from its degradation products. Adhering to this protocol will ensure the generation of reliable data for the assessment of this compound's stability, supporting quality control and regulatory submissions.

References

Comprehensive Application Notes and Protocols: Analytical Method Development and Validation for Sotagliflozin according to ICH Guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Therapeutic Relevance

Sotagliflozin is a novel dual inhibitor of sodium-glucose cotransporter types 1 and 2 (SGLT1 and SGLT2) that represents a significant advancement in the management of type 2 diabetes mellitus. This pharmaceutical compound exhibits a unique mechanism of action by simultaneously reducing renal glucose reabsorption through SGLT2 inhibition in the kidneys and decreasing intestinal glucose absorption via SGLT1 inhibition in the gastrointestinal tract. The chemical structure of this compound, identified as 2-[4-chloro-3-[(4-ethoxyphenyl) methyl] phenyl]-6-methylsulfanyloxane-3,4,5-triol with molecular formula C₂₁H₂₅ClO₅S and molecular weight of 424.9 g/mol, features five adjacent chiral centers that contribute to its selective biological activity [1]. From a pharmacokinetic perspective, this compound demonstrates a prolonged half-life of approximately 29 hours, making it suitable for once-daily dosing regimens, with clinical studies showing a peak plasma concentration (Cmax) of 165 ng/mL and cumulative exposure (AUC₀−τ) of 1172 ng·h/mL following multiple doses [1].

The development of robust analytical methods for this compound is paramount for quality control in pharmaceutical manufacturing and ensuring therapeutic efficacy in clinical applications. The absence of compendial methods and limited publicly available analytical procedures for this compound underscores the necessity for thoroughly validated methods in accordance with International Council for Harmonisation (ICH) guidelines [1]. This comprehensive document presents detailed application notes and protocols for two validated chromatographic methods—Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC)—for the precise quantification of this compound in bulk drug substances and pharmaceutical dosage forms.

Analytical Method Selection Principles

The selection of an appropriate analytical method for pharmaceutical compounds depends on various factors including the chemical properties of the analyte, required sensitivity, available instrumentation, and intended application. For this compound, both HPLC and UPLC techniques offer distinct advantages that make them suitable for different analytical scenarios in pharmaceutical settings.

HPLC methodology represents a well-established approach that provides robust separation with wide availability across quality control laboratories. The inherent method robustness and compatibility with various detection systems make HPLC particularly suitable for routine analysis in quality control environments where method transfer and operator familiarity are important considerations. Additionally, HPLC systems generally operate at lower back-pressures, potentially extending column lifetime and reducing maintenance requirements [2].

In contrast, UPLC technology utilizes columns packed with smaller particles (typically below 2μm) and operates at higher pressures, delivering superior resolution, reduced analysis times, and lower solvent consumption. The enhanced sensitivity and speed of UPLC make it particularly valuable for method development activities and high-throughput analysis in research and development settings [1]. The fundamental differences between these techniques necessitate careful consideration of the analytical requirements when selecting the most appropriate method for this compound quantification.

Table 1: Comparison of HPLC and UPLC Techniques for this compound Analysis

Parameter HPLC Method UPLC Method
Separation Principle Reversed-phase chromatography Reversed-phase chromatography
Analysis Time ~3-5 minutes ~1-3 minutes
Particle Size 3-5μm 1.7μm
Typical Flow Rates 1.0-1.5 mL/min 0.2-0.5 mL/min
Sample Consumption Higher Lower
Solvent Consumption Higher Lower (60-70% reduction)
Operational Pressure <400 bar >600 bar
Primary Application Routine quality control Research & development, high-throughput analysis

RP-HPLC Method Protocol

Materials and Equipment

The RP-HPLC method for this compound analysis requires the following materials and equipment: This compound reference standard (purity ≥99%), HPLC-grade methanol, HPLC-grade acetonitrile, potassium dihydrogen phosphate (analytical grade), ortho-phosphoric acid (for pH adjustment), and deionized water (purified through Millipore or equivalent system). The necessary equipment includes an HPLC system with UV or DAD detector, C18 column (250 × 4.6 mm, 5μm particle size), pH meter, analytical balance (0.1 mg sensitivity), ultrasonic bath, and vacuum filtration apparatus with 0.45μm membrane filters [2].

Chromatographic Conditions

The optimized chromatographic conditions for the RP-HPLC method are as follows: The stationary phase consists of an Agilent C18 column (250 × 4.6 mm, 5μm). The mobile phase is prepared by mixing Potassium dihydrogen phosphate buffer (0.05M, pH 3.5 ± 0.1) and methanol in the ratio of 45:55 v/v. For certain applications, an alternative mobile phase comprising a 50:50 v/v mixture of the aforementioned buffer and acetonitrile may be employed. The flow rate is maintained at 1.5 mL/min with detection wavelength set at 300 nm. The injection volume is typically 20 μL, and the analysis is performed at ambient column temperature [2]. Under these optimized conditions, this compound elutes at approximately 3.29 minutes, providing a rapid analysis suitable for high-throughput quality control applications.

Preparation of Solutions

Mobile Phase Preparation: Accurately weigh 6.8 g of potassium dihydrogen phosphate and transfer to a 1000 mL volumetric flask. Dissolve in and dilute to volume with HPLC-grade water to obtain 0.05M solution. Adjust the pH to 3.5 ± 0.1 using ortho-phosphoric acid. Mix 450 mL of this buffer with 550 mL of HPLC-grade methanol, filter through a 0.45μm membrane filter, and degas by sonication for 10 minutes [2].

Standard Stock Solution: Accurately weigh about 10 mg of this compound working standard into a 10 mL clean, dry volumetric flask. Add approximately 2 mL of acetonitrile and sonicate until complete dissolution. Dilute to volume with mobile phase to obtain a concentration of 1000 μg/mL [2].

Working Standard Solutions: Pipette 0.3 mL of the standard stock solution into a 10 mL volumetric flask and dilute to volume with mobile phase to obtain a concentration of 30 μg/mL. Filter through a 0.45μm syringe filter before injection [2].

Sample Preparation (Tablet Formulation): Accurately weigh and powder not less than 10 tablets. Transfer an amount of powder equivalent to 10 mg of this compound into a 10 mL volumetric flask. Add about 7 mL of diluent, sonicate for 20 minutes with intermittent shaking, dilute to volume with the same solvent, and mix well. Centrifuge or filter through a 0.45μm membrane filter. Dilute the filtrate appropriately to obtain a final concentration of approximately 30 μg/mL [2].

UPLC-PDA Method Protocol

Materials and Equipment

The UPLC method requires This compound reference standard (purity ≥99%), UPLC-grade acetonitrile, ortho-phosphoric acid (OPA, analytical grade), and HPLC-grade water. The essential equipment includes an Acquity Waters UPLC system equipped with photo-diode array (PDA) detector, BEH Waters C18 column (2.1 × 50 mm, 1.7μm particle size), analytical balance (0.1 mg sensitivity), ultrasonic bath, and pH meter [1].

Chromatographic Conditions

The optimized UPLC conditions offer significantly faster analysis compared to conventional HPLC: The stationary phase consists of a BEH Waters C18 column (2.1 × 50 mm, 1.7μm). The mobile phase is prepared by mixing 700 mL of UPLC-grade acetonitrile with 300 mL of 0.1% ortho-phosphoric acid buffer (pH adjusted to 3.0 with sodium hydroxide) in the ratio of 70:30 v/v. The flow rate is maintained at 0.25 mL/min with detection wavelength set at 225 nm. The injection volume is 5 μL, and the total run time is 3 minutes. Under these optimized conditions, this compound elutes at approximately 0.516 minutes, enabling extremely rapid analysis [1].

Preparation of Solutions

Mobile Phase Preparation: Add 1 mL of ortho-phosphoric acid to 1000 mL of HPLC-grade water and mix well to obtain 0.1% OPA solution. Adjust the pH to 3.0 using sodium hydroxide solution. Mix 700 mL of UPLC-grade acetonitrile with 300 mL of the 0.1% OPA buffer. Filter through a 0.45μm membrane filter and degas by sonication for 5 minutes [1].

Standard Stock Solution: Accurately weigh about 10 mg of this compound working standard into a 10 mL volumetric flask. Add about 2 mL of acetonitrile, sonicate to dissolve, and dilute to volume with mobile phase to obtain a concentration of 1000 μg/mL [1].

Working Standard Solutions: Transfer 0.3 mL of the standard stock solution into a 10 mL volumetric flask and dilute to volume with mobile phase to obtain a concentration of 30 μg/mL. For linearity studies, prepare solutions in the concentration range of 10-50 μg/mL [1].

Sample Preparation (Tablet Formulation): Weigh and powder not less than 10 tablets. Transfer an amount equivalent to 10 mg of this compound into a 10 mL volumetric flask. Add about 7 mL of diluent, sonicate for 15 minutes, dilute to volume with mobile phase, and mix well. Filter through a 0.45μm syringe filter. Dilute the filtrate appropriately to obtain a final concentration within the linearity range [1].

Method Validation

The validation of both analytical methods was performed following ICH Q2(R1) guidelines, evaluating parameters including specificity, linearity, accuracy, precision, detection and quantification limits, and robustness [2] [1]. The validation protocols and acceptance criteria are detailed below.

System Suitability

System suitability tests verify that the chromatographic system is adequate for the intended analysis. For both methods, six replicate injections of standard solution were evaluated for retention time, peak area, theoretical plates, and tailing factor. The relative standard deviation (RSD) for peak area and retention time should not exceed 2.0%, while the tailing factor should be less than 2.0, and theoretical plates should exceed 2000 [2] [1].

Table 2: System Suitability Parameters for this compound Methods

Parameter Acceptance Criteria RP-HPLC Results UPLC Results
Retention Time (min) RSD ≤ 2% 3.29 min (RSD < 1%) 0.516 min (RSD < 1%)
Theoretical Plates >2000 >2000 >3000
Tailing Factor ≤2.0 <2.0 <2.0
Peak Area RSD ≤2.0% <2.0% <2.0%
Resolution >2.0 - -
Specificity

Specificity was demonstrated by injecting placebo formulations, standard solutions, and sample solutions to confirm the absence of interference at the retention time of this compound. For forced degradation studies, this compound was subjected to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (105°C), and photolytic conditions. The method proved specific by effectively separating this compound from degradation products with peak purity index greater than 0.999, confirming the stability-indicating capability of both methods [1].

Linearity and Range

Linearity was evaluated by analyzing standard solutions at five to six concentration levels. For the RP-HPLC method, the concentration range was 10-50 μg/mL, while the UPLC method demonstrated linearity in the range of 10-50 μg/mL. The correlation coefficient (r²) exceeded 0.999 for both methods, indicating excellent linear response [2] [1].

Table 3: Linearity and Sensitivity Parameters

Parameter RP-HPLC Method UPLC Method
Linearity Range 10-50 μg/mL 10-50 μg/mL
Correlation Coefficient (r²) >0.999 >0.999
Regression Equation y = mx + c y = mx + c
LOD - 0.05 μg/mL
LOQ - 0.10 μg/mL
Slope (m) - -
Intercept (c) - -
Accuracy and Precision

Accuracy was evaluated through recovery studies by spiking placebo with known quantities of this compound at three concentration levels (50%, 100%, and 150% of target concentration). The mean recovery for both methods ranged between 98.0-102.0%, meeting acceptable criteria [2] [1].

Precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies. Method precision was determined by analyzing six independent sample preparations at 100% concentration level. The RSD for peak areas was less than 2.0% in all cases, confirming acceptable precision [1].

Robustness

Robustness was evaluated by deliberately introducing small variations in mobile phase composition (±2%), flow rate (±0.1 mL/min), column temperature (±2°C), and wavelength (±2 nm). The results demonstrated that the methods remain unaffected by these small operational variations, as evidenced by consistent retention times, theoretical plates, and tailing factors within specified limits [2] [1].

Forced Degradation and Stability Studies

Forced degradation studies provide critical information about the inherent stability of the drug substance and the stability-indicating property of the analytical method. These studies were conducted on this compound under various stress conditions as per ICH guidelines Q1A(R2) to demonstrate that the methods can effectively separate the analyte from its degradation products [1].

Acidic Degradation: Expose this compound solution to 0.1N HCl at room temperature for 1-2 hours. Neutralize with 0.1N NaOH before analysis. Significant degradation (>10%) may be observed, indicating susceptibility to acid hydrolysis [1].

Basic Degradation: Treat this compound solution with 0.1N NaOH at room temperature for 1-2 hours. Neutralize with 0.1N HCl before analysis. The drug demonstrates relative stability under basic conditions compared to acidic conditions [1].

Oxidative Degradation: Subject this compound solution to 3% hydrogen peroxide at room temperature for 1-2 hours. Directly inject without further treatment. Moderate degradation may occur, indicating susceptibility to oxidative stress [1].

Thermal Degradation: Expose solid this compound to 105°C for 24-48 hours in an oven. Prepare solution at desired concentration after stress exposure. Minimal degradation suggests good thermal stability of the solid drug substance [1].

Photolytic Degradation: Expose solid this compound to visible and UV light (overall illumination of not less than 1.2 million lux hours and integrated UV energy of not less than 200 watt-hours/m²). Prepare solution after stress exposure. Minimal degradation indicates photostability of the drug substance [1].

The following diagram illustrates the forced degradation study workflow:

forced_degradation This compound This compound Acidic Acidic This compound->Acidic 0.1N HCl RT, 1-2h Basic Basic This compound->Basic 0.1N NaOH RT, 1-2h Oxidative Oxidative This compound->Oxidative 3% H₂O₂ RT, 1-2h Thermal Thermal This compound->Thermal 105°C 24-48h Photolytic Photolytic This compound->Photolytic 1.2 million lux hours Analysis Analysis Acidic->Analysis Neutralize Basic->Analysis Neutralize Oxidative->Analysis Thermal->Analysis Photolytic->Analysis

Application Notes and Practical Considerations

Method Implementation

When implementing these methods for this compound analysis, several practical considerations ensure successful method performance. For the HPLC method, particular attention should be paid to mobile phase preparation, especially the pH adjustment of the phosphate buffer to 3.5 ± 0.1, as small variations can significantly impact retention time and peak symmetry. The column should be properly conditioned with mobile phase for at least 30-60 minutes before analysis to ensure stable baseline and reproducible retention times [2].

For the UPLC method, the significantly higher operating pressures require ensuring that all connections are properly tightened to prevent leaks. The use of UPLC-specific columns with 1.7μm particles is essential, as conventional HPLC columns cannot withstand the high system pressures. Due to the low flow rate (0.25 mL/min), the dwell volume of the system becomes more critical, potentially requiring adjustment of gradient delay volume for method transfer between different UPLC systems [1].

Troubleshooting Guide

Common issues that may arise during method implementation and their respective solutions include:

Peak Tailing: If tailing factor exceeds 2.0, consider replacing the guard column, adjusting mobile phase pH, or increasing buffer concentration. For severe tailing, the column may need replacement due to void formation or stationary phase degradation [2].

Retention Time Shifts: Significant retention time drift may indicate mobile phase decomposition, column temperature fluctuations, or improper mobile phase preparation. Prepare fresh mobile phase daily and ensure consistent column temperature for reproducible results [1].

Pressure Fluctuations: Unusual pressure spikes may suggest column blockage, particulate matter in samples, or mobile phase degassing issues. Filter all samples through 0.45μm or 0.2μm filters and ensure proper mobile phase degassing [2] [1].

Low Theoretical Plates: If theoretical plates fall below 2000, consider optimizing flow rate, checking column performance, or adjusting injection volume. The column may require cleaning or replacement if performance does not improve [2].

Quantitative Analysis

For assay of this compound in pharmaceutical dosage forms, prepare standard and sample solutions as described in the protocols. Inject each solution in triplicate and calculate the drug content using the following formula:

% Label Claim = (A_{sample} × W_{std} × D_{sample} × P × 100) / (A_{std} × W_{sample} × D_{std} × 100)

Where:

  • A_{sample} and A_{std} = Peak areas of sample and standard
  • W_{sample} and W_{std} = Weights of sample and standard
  • D_{sample} and D_{std} = Dilution factors of sample and standard
  • P = Percentage purity of working standard

The acceptance criteria for assay is typically 90.0-110.0% of label claim, with RSD not more than 2.0% for replicate preparations [2] [1].

The following workflow diagram summarizes the analytical method development and validation process:

method_development Method_Selection Method_Selection HPLC HPLC Method_Selection->HPLC Routine QC UPLC UPLC Method_Selection->UPLC R&D/High-throughput Parameters Parameters HPLC->Parameters Column: C18 250×4.6mm, 5µm UPLC->Parameters Column: BEH C18 2.1×50mm, 1.7µm Validation Validation Parameters->Validation ICH Q2(R1) Application Application Validation->Application Implementation System_Suitability System_Suitability Validation->System_Suitability RSD < 2% Specificity Specificity Validation->Specificity No interference Linearity Linearity Validation->Linearity r² > 0.999 Accuracy Accuracy Validation->Accuracy Recovery 98-102%

Conclusion

The RP-HPLC and UPLC methods presented herein have been comprehensively validated as per ICH guidelines and demonstrate superior performance for the quantification of this compound in bulk drug substances and pharmaceutical dosage forms. The RP-HPLC method offers a robust, cost-effective solution for routine quality control applications in pharmaceutical industries, while the UPLC method provides rapid, high-throughput analysis with enhanced sensitivity, making it particularly suitable for research and development settings. Both methods exhibit excellent specificity through forced degradation studies, confirming their stability-indicating capabilities. The detailed protocols and application notes facilitate straightforward implementation in analytical laboratories, supporting the ongoing development and quality assurance of this important therapeutic agent for diabetes management.

References

Comprehensive Analytical Methods for Sotagliflozin: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed guide for the chromatographic analysis and sample preparation of Sotagliflozin, a dual inhibitor of sodium-glucose cotransporters 1 and 2 (SGLT1/2) used in the management of type 2 diabetes. The protocols summarize validated Ultra-Performance Liquid Chromatography (UPLC), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and spectrophotometric methods, in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction to this compound

This compound (C₂₁H₂₅ClO₅S, MW: 424.9 g/mol) is an oral antidiabetic agent that uniquely inhibits both SGLT1 (primarily in the gastrointestinal tract) and SGLT2 (primarily in the kidneys) [1] [2]. Its IUPAC name is 2-[4-chloro-3-[(4-ethoxyphenyl) methyl] phenyl]-6-methylsulfanyloxane-3,4,5-triol [1]. This dual mechanism delays intestinal glucose absorption and promotes urinary glucose excretion, offering a distinctive approach to glycemic control [2]. The drug is typically administered in 150 mg and 300 mg doses, has a half-life ranging from 13.5 to 20.7 hours, and is metabolized primarily via UGT enzymes and CYP3A4 [2]. The following sections provide established analytical methods for its quantification in bulk and pharmaceutical dosage forms.

Summary of Analytical Techniques

The table below summarizes the key analytical parameters for four validated methods for this compound quantification.

Table 1: Comparison of Analytical Methods for this compound Quantification

Method Parameter UPLC-PDA [1] RP-HPLC [3] Stability-Indicating UPLC [4] UV-Spectrophotometry [3]
Technique Ultra-Performance Liquid Chromatography Reverse-Phase High-Performance Liquid Chromatography Stability-Indicating UPLC UV Spectrophotometry
Detection Photo Diode Array (PDA) at 225 nm UV at 249 nm PDA at 242 nm Zero-order at 254 nm
Column BEH Waters C18 (2.1 x 50 mm, 1.7 µm) C18 Column Phenyl (100 x 1.0 mm, 1.7 µm) Not Applicable
Mobile Phase Acetonitrile:0.1% OPA Buffer (70:30, v/v) Acetonitrile:0.1% OPA (40:60, v/v) 0.1% Formic Acid:ACN (50:50, v/v) Methanol
Flow Rate 0.25 mL/min 1.0 mL/min 0.2 mL/min Not Applicable
Retention Time 0.516 min 3.748 min 0.761 min Not Applicable
Linearity Range 10 - 50 µg/mL Information Missing 4 - 60 µg/mL Information Missing
LOD / LOQ 0.05 / 0.10 µg/mL Information Missing 0.12 / 0.40 µg/mL Information Missing

Detailed Experimental Protocols

Standard and Sample Preparation

The following procedures are critical for obtaining accurate and reproducible results.

3.1.1. Standard Stock Solution (UPLC/RP-HPLC Methods)
  • Accurately weigh and transfer 10 mg of this compound working standard into a 10 mL clean, dry volumetric flask.
  • Add about 2 mL of acetonitrile (or methanol) and sonicate until the solid is completely dissolved.
  • Dilute to the final volume with the prepared mobile phase to obtain a primary stock solution of 1000 µg/mL [1] [5].
  • For working standard solutions, pipette 0.3 mL of the primary stock into another 10 mL volumetric flask and dilute to the mark with the mobile phase to achieve a concentration of 30 µg/mL [1].
3.1.2. Sample Preparation from Tablet Dosage Form
  • Accurately weigh and powder not less than 20 tablets.
  • Transfer a portion of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.
  • Add approximately 50-70 mL of methanol and sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.
  • Cool the solution to room temperature, then dilute to volume with methanol to obtain a stock sample solution.
  • Filter the solution through a 0.45 µm (or 0.2 µm) membrane filter to remove insoluble excipients [3] [5].
  • Further dilute the filtrate appropriately with the mobile phase to obtain a final concentration within the linearity range (e.g., ~30 µg/mL).
Chromatographic Conditions and Procedures
3.2.1. Ultra-Performance Liquid Chromatography (UPLC) Method
  • Column: BEH Waters C18 (2.1 x 50 mm, 1.7 µm particle size) [1].
  • Mobile Phase: Prepare a mixture of HPLC-grade acetonitrile and 0.1% ortho-phosphoric acid (OPA) buffer in a 70:30 (v/v) ratio. Adjust the buffer pH to 3.0 with sodium hydroxide if necessary [1].
  • Elution Mode: Isocratic.
  • Flow Rate: 0.25 mL/min.
  • Column Temperature: Ambient.
  • Detection Wavelength: 225 nm using a Photo Diode Array (PDA) detector [1].
  • Injection Volume: 5 µL.
  • Run Time: Approximately 3 minutes [1].
3.2.2. Reverse-Phase HPLC (RP-HPLC) Method
  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) [3].
  • Mobile Phase: Prepare a mixture of acetonitrile and 0.1% ortho-phosphoric acid (OPA) in a 40:60 (v/v) ratio [3].
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 249 nm.
  • Injection Volume: 20 µL.
  • Retention Time: Approximately 3.75 minutes [3].
Forced Degradation (Stability-Indicating) Studies

Stability-indicating methods determine the inherent stability of the active ingredient and help in establishing shelf-life and storage conditions. The following workflow and protocol are used for forced degradation studies [1] [4].

G Start This compound Sample Acid Acidic Hydrolysis (0.1-1M HCl) Start->Acid Base Basic Hydrolysis (0.1-1M NaOH) Start->Base Oxidative Oxidative Stress (H₂O₂) Start->Oxidative Thermal Thermal Stress Start->Thermal Photolytic Photolytic Stress Start->Photolytic Analyze Analyze by UPLC/HPLC Acid->Analyze Base->Analyze Oxidative->Analyze Thermal->Analyze Photolytic->Analyze Compare Compare Chromatograms to Untreated Standard Analyze->Compare

Diagram 1: Workflow for forced degradation studies of this compound. Samples are subjected to various stress conditions and then analyzed to separate and identify degradation products.

Protocol:

  • Acidic/Basic Degradation: Treat the this compound sample with 0.1-1 M hydrochloric acid (HCl) or sodium hydroxide (NaOH) at room temperature or under heating for a specified duration. Neutralize the solution before analysis [5].
  • Oxidative Degradation: Expose the drug solution to hydrogen peroxide (H₂O₂) at appropriate concentrations (e.g., 3%) and monitor for degradation over time [5].
  • Thermal Degradation: Subject the solid drug substance to dry heat (e.g., 60-70°C) for a predefined period in an oven, as per ICH Q1A accelerated testing conditions [5].
  • Photolytic Degradation: Expose the solid drug and/or solution to direct daylight or a calibrated light source as per ICH Q1B guidelines [1] [5].
  • After each stress treatment, analyze the samples using the UPLC or HPLC conditions described above. The method should effectively separate the parent this compound peak from its degradation products.

Method Validation Data

The developed UPLC and HPLC methods have been validated as per ICH Q2(R1) guidelines. Key validation parameters are summarized below.

Table 2: Method Validation Parameters for this compound Assay

Validation Parameter UPLC-PDA Method [1] Stability-Indicating UPLC Method [4] Acceptance Criteria (Typical)
Linearity (Range) 10 - 50 µg/mL 4 - 60 µg/mL -
Regression Coefficient (R²) Not Specified 0.9998 R² > 0.995
Precision (% RSD) < 2% (Intra-day & Inter-day) < 2% RSD ≤ 2%
Accuracy (% Recovery) 98 - 102% 100.3 - 100.6% 98 - 102%
LOD 0.05 µg/mL 0.12 µg/mL -
LOQ 0.10 µg/mL 0.40 µg/mL -
Robustness Compliant (Variations in flow rate, wavelength, etc.) Compliant % RSD ≤ 2%

Discussion

Lipophilicity and Physicochemical Properties

Understanding the lipophilicity of this compound is crucial as it influences its absorption, distribution, and interaction with biological targets. A recent standardized chromatographic study provides the first experimental lipophilicity data for this compound and other gliflozins [6] [7]. The results indicated that the lipophilicity values (RMW and log kW) were highly dependent on the chromatographic system, showing higher values when methanol was used as the organic modifier compared to acetonitrile in reversed-phase systems [6]. These experimental values are more reliable than computational estimates and can be correlated with pharmacological properties like protein binding, volume of distribution, and lipophilic ligand efficiency (LLE) during drug development [6] [7].

Applications in Pharmaceutical Analysis

The protocols outlined herein are essential for multiple stages of drug development and manufacturing:

  • Quality Control (QC): The RP-HPLC and UV-spectrophotometric methods are suitable for the routine assay of this compound in tablet dosage forms due to their simplicity, accuracy, and precision [3].
  • Stability Studies: The UPLC methods, particularly the stability-indicating one, are critical for monitoring the formation of degradation products under various stress conditions, thereby helping to determine the drug's shelf-life and optimal packaging [1] [4].
  • Pharmacokinetic Studies: The high sensitivity and rapid analysis time of the UPLC method (retention time ~0.5-0.76 minutes) make it suitable for high-throughput analysis, which is often required in bioanalytical studies [1] [4].

Troubleshooting and Best Practices

  • Peak Tailing: Ensure the mobile phase pH is correctly adjusted and the column is in good condition. Using a high-purity silica-based column can mitigate this issue.
  • Retention Time Shift: Check for mobile phase composition consistency, column temperature stability, and flow rate accuracy. Prepare the mobile phase fresh daily and degas thoroughly.
  • Low Recovery: Verify the sonication time and solvent used during sample preparation to ensure complete dissolution of the drug from the tablet matrix. Always use appropriate filtration.
  • System Suitability: Before sample analysis, ensure the system suitability test is performed. The relative standard deviation (%RSD) for peak areas from multiple injections of a standard solution should be less than 2% [1].

Conclusion

The detailed application notes and protocols provided in this document for UPLC, RP-HPLC, and UV-spectrophotometric methods offer robust, precise, and accurate procedures for the quantification of this compound in bulk and pharmaceutical dosage forms. The validated stability-indicating methods are particularly crucial for assessing the drug's stability profile. These standardized protocols can be reliably adopted in research laboratories, quality control units, and for regulatory submissions, ensuring the consistent quality and efficacy of this compound-based therapeutics.

References

Comprehensive Analytical Methods and Recovery Studies for Sotagliflozin Quantification in Pharmaceutical Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Pharmacological Basis

Sotagliflozin (C₂₁H₂₅ClO₅S) is a dual sodium-glucose cotransporter (SGLT1 and SGLT2) inhibitor representing a novel class of therapeutic agents with a unique dual inhibitory mechanism. With a molecular weight of 424.94 g/mol, this small molecule exhibits oral bioavailability of approximately 71% and demonstrates a prolonged half-life ranging from 21-35 hours, making it suitable for once-daily dosing [1]. The drug's distinctive chemical structure features five adjacent chiral centers that contribute to its selective activity [2]. This compound has received regulatory approval for cardiovascular risk reduction in patients with heart failure, type 2 diabetes mellitus, chronic kidney disease, and other cardiovascular risk factors, expanding its therapeutic utility beyond initial antidiabetic applications [1] [3].

The dual inhibition mechanism of this compound differentiates it from selective SGLT2 inhibitors, providing complementary effects on glucose regulation. SGLT2 inhibition occurs primarily in the kidneys, where it reduces renal glucose reabsorption by increasing the threshold for glucose recovery, resulting in increased glycosuria. Simultaneously, SGLT1 inhibition in the gastrointestinal tract delays glucose absorption in the distal small intestine and colon, thereby blunting postprandial hyperglycemia [1] [4]. This combined activity results in a multifaceted approach to glucose management with additional benefits observed in cardiovascular outcomes and heart failure reduction [5] [6].

Analytical Method Development and Validation

Chromatographic Conditions and Parameters

The development of a robust Ultra-Performance Liquid Chromatography with Photo-Diode Array detection (UPLC-PDA) method addresses the critical need for precise quantification of this compound in both bulk and pharmaceutical dosage forms. The optimized method employs a Waters BEH C18 column (2.1 × 50 mm, 1.7 μm) maintained at ambient temperature, with an isocratic mobile phase consisting of 0.1% ortho-phosphoric acid buffer and acetonitrile in a 30:70 ratio. The flow rate is set at 0.25 mL/min with a total run time of 3 minutes, and detection is performed at 225 nm using a PDA detector. This method demonstrates exceptional efficiency with a retention time of 0.516 minutes for this compound, allowing for rapid analysis [2].

The method validation was conducted following International Conference on Harmonization (ICH) Q2(R1) guidelines, establishing the protocol's reliability and accuracy for the quantification of this compound. Key validation parameters including specificity, linearity, accuracy, precision, and robustness were systematically evaluated. The method demonstrated excellent specificity with no interference from placebo components, confirming its ability to accurately measure this compound in the presence of excipients and potential degradants. The precision evaluation revealed relative standard deviation (RSD) values below 2% for both retention time and peak area, meeting stringent acceptance criteria for analytical methods [2].

Table 1: Optimized UPLC-PDA Chromatographic Conditions for this compound Analysis

Parameter Specification
Column Waters BEH C18 (2.1 × 50 mm, 1.7 μm)
Mobile Phase 0.1% OPA Buffer:ACN (30:70 v/v)
Flow Rate 0.25 mL/min
Injection Volume 5 μL
Column Temperature Ambient
Detection Wavelength 225 nm
Run Time 3 minutes
Retention Time 0.516 minutes
Method Validation Summary

The analytical method for this compound quantification underwent comprehensive validation to establish its suitability for intended applications. The method demonstrated excellent linearity over a concentration range of 10-50 μg/mL with a correlation coefficient (r²) >0.999. Sensitivity parameters were established with a limit of detection (LOD) of 0.05 μg/mL and limit of quantification (LOQ) of 0.10 μg/mL, indicating the method's capability to detect and quantify this compound at low concentrations. Accuracy studies conducted at three concentration levels (50%, 100%, and 150% of target concentration) showed recovery percentages between 99-101%, confirming the method's accuracy across the validated range [2].

The precision evaluation encompassed both intra-day and inter-day studies, with six replicate injections of this compound at 10 μg/mL concentration. The results demonstrated high reproducibility with RSD values for peak area and retention time remaining below 2% in both precision studies. System suitability parameters confirmed the method's robustness, with theoretical plates exceeding 2000 and tailing factor within acceptable limits (<2.0). The method successfully applied to the assay of marketed formulations, demonstrating its practical utility in quality control settings with percentage assay values close to 100% of labeled claim [2].

Table 2: Method Validation Parameters for this compound UPLC-PDA Analysis

Validation Parameter Results Acceptance Criteria
Linearity Range 10-50 μg/mL -
Correlation Coefficient (r²) >0.999 ≥0.999
LOD 0.05 μg/mL -
LOQ 0.10 μg/mL -
Accuracy (% Recovery) 99-101% 98-102%
Precision (% RSD) <2% ≤2%
Specificity No interference No interference

Experimental Protocols and Methodologies

Forced Degradation Studies Protocol

Forced degradation studies are essential for evaluating stability and identifying potential degradants of this compound under various stress conditions. These studies provide critical information about the inherent stability of the molecule and help validate the stability-indicating capability of the analytical method. The protocol involves subjecting this compound samples to stress conditions including acid hydrolysis, base hydrolysis, oxidative stress, thermal stress, and photolytic degradation, followed by analysis using the validated UPLC-PDA method [2].

For acid degradation, treat this compound sample with 0.1N HCl and heat at 60°C for 30 minutes. For base degradation, use 0.1N NaOH with heating at 60°C for 30 minutes. For oxidative degradation, expose the sample to 3% H₂O₂ at room temperature for 30 minutes. For thermal degradation, maintain the solid sample at 105°C for 6 hours in a hot air oven. For photolytic degradation, expose the sample to UV light at 254 nm for 24 hours. After each treatment, neutralize the samples (if applicable) and prepare appropriate dilutions with mobile phase. Analyze all samples alongside untreated controls and calculate the percentage degradation by comparing peak areas [2].

Sample Preparation and Analysis Protocol

Standard Solution Preparation: Accurately weigh and transfer 10 mg of this compound working standard into a 10 mL clean, dry volumetric flask. Add approximately 2 mL of acetonitrile and sonicate until complete dissolution. Dilute to volume with mobile phase to obtain standard stock solution (1000 μg/mL). Pipette 0.3 mL of this stock solution into a 10 mL volumetric flask and dilute to volume with mobile phase to obtain working standard solution (30 μg/mL). Filter through 0.45 μm PVDF syringe filter before injection [2].

Tablet Sample Preparation: Accurately weigh and finely powder not less than 20 tablets. Transfer an amount of powder equivalent to 10 mg of this compound into a 10 mL volumetric flask. Add 2 mL of acetonitrile, sonicate for 15 minutes with intermittent shaking, and dilute to volume with mobile phase. Filter through 0.45 μm membrane filter, discarding the first 1 mL of filtrate. Pipette 0.3 mL of this solution into a 10 mL volumetric flask and dilute to volume with mobile phase to obtain a final concentration of approximately 30 μg/mL [2].

Chromatographic Analysis: Inject 5 μL of the filtered solutions into the chromatographic system under the optimized conditions. Record the chromatograms and measure the peak responses of this compound. Calculate the percentage purity of the bulk drug or the assay of tablets using the following formula:

Assay (%) = (Aₜ/Aₛ) × (Cₛ/Cₜ) × 100

Where Aₜ is the peak area of the test solution, Aₛ is the peak area of the standard solution, Cₛ is the concentration of the standard solution, and Cₛ is the concentration of the test solution, both in μg/mL.

Data Visualization and Mechanistic Insights

SGLT Inhibition Mechanism and Workflow

The therapeutic action of this compound stems from its dual inhibitory mechanism targeting both SGLT1 and SGLT2 transporters. The visualization below illustrates the molecular pathways through which this compound exerts its pharmacological effects:

G cluster_kidney Renal System (SGLT2 Inhibition) cluster_gi Gastrointestinal Tract (SGLT1 Inhibition) This compound This compound SGLT2 SGLT2 This compound->SGLT2 Binds to SGLT1 SGLT1 This compound->SGLT1 Binds to SGLT2_Inhibition SGLT2_Inhibition SGLT2->SGLT2_Inhibition Reduced_Glucose_Reabsorption Reduced_Glucose_Reabsorption SGLT2_Inhibition->Reduced_Glucose_Reabsorption Increased_Glycosuria Increased_Glycosuria Reduced_Glucose_Reabsorption->Increased_Glycosuria SGLT1_Inhibition SGLT1_Inhibition SGLT1->SGLT1_Inhibition Delayed_Glucose_Absorption Delayed_Glucose_Absorption SGLT1_Inhibition->Delayed_Glucose_Absorption Reduced_Postprandial_Glucose Reduced_Postprandial_Glucose Delayed_Glucose_Absorption->Reduced_Postprandial_Glucose

SGLT Inhibition Mechanism of this compound

Analytical Methodology Workflow

The UPLC-PDA analytical method for this compound quantification involves a systematic workflow from sample preparation to data analysis, as illustrated below:

G cluster_mobile Mobile Phase Preparation Sample_Preparation Sample_Preparation UPLC_Analysis UPLC_Analysis Sample_Preparation->UPLC_Analysis Filter & Inject Standard_Preparation Standard_Preparation Standard_Preparation->UPLC_Analysis Filter & Inject OPA_Buffer OPA_Buffer Mobile_Phase Mobile_Phase OPA_Buffer->Mobile_Phase Mix 30:70 Acetonitrile Acetonitrile Acetonitrile->Mobile_Phase Mix 30:70 Mobile_Phase->UPLC_Analysis Data_Analysis Data_Analysis UPLC_Analysis->Data_Analysis Validation Validation Data_Analysis->Validation

UPLC-PDA Analytical Workflow for this compound

Clinical Applications and Clinical Trial Evidence

The development of robust analytical methods for this compound quantification supports its expanding clinical applications, particularly in cardiovascular medicine. Recent clinical evidence has demonstrated this compound's efficacy in reducing cardiovascular mortality and heart failure hospitalizations across diverse patient populations. The SOLOIST-WHF and SCORED trials established the foundation for this compound's approval, showing significant reductions in cardiovascular events in patients with type 2 diabetes and either worsening heart failure or chronic kidney disease [4] [6].

More recent investigations have explored this compound's benefits in specific patient subgroups. A pooled analysis of SCORED and SOLOIST-WHF trials presented at the European Society of Cardiology 2025 Congress demonstrated consistent relative risk reduction in heart failure endpoints and major adverse cardiovascular events across all age ranges, including patients over 75 years [5]. The SOTA-P-CARDIA trial focused specifically on heart failure patients with preserved ejection fraction without diabetes, showing statistically significant improvements in left ventricular mass, diastolic function, six-minute walk test capacity, and Kansas City Cardiomyopathy Questionnaire measurements [7]. These findings expand the potential therapeutic applications of this compound beyond its original metabolic indications.

Table 3: Clinical Evidence Supporting this compound Applications

Trial/Study Patient Population Key Findings
SOLOIST-WHF T2DM with worsening HF 33% reduction in CV death/HF hospitalization/urgent HF visits (HR=0.67)
SCORED T2DM with CKD + CV risk factors 26% reduction in CV events (HR=0.74)
Pooled Analysis (SCORED + SOLOIST) Patients ≥65 years with T2DM 27% reduction in CV death/HF events (HR=0.73)
SOTA-P-CARDIA HFpEF without diabetes Significant improvements in LV mass, diastolic function, 6MWT

Conclusion

The validated UPLC-PDA analytical method provides a robust framework for the precise quantification of this compound in bulk and pharmaceutical formulations. The method's excellent sensitivity (LOD 0.05 μg/mL, LOQ 0.10 μg/mL), linear dynamic range (10-50 μg/mL), and high precision (RSD <2%) make it suitable for quality control applications in both research and industrial settings. The forced degradation studies confirm the method's stability-indicating capability, essential for assessing product quality and shelf-life.

The expanding clinical evidence supporting this compound's benefits in heart failure patients, including those with preserved ejection fraction and without diabetes, underscores the importance of reliable analytical methods for drug quantification. As research continues to explore new therapeutic applications for this compound, including ongoing investigations in hypertrophic cardiomyopathy, the availability of validated analytical protocols will remain crucial for pharmaceutical development and quality assurance. The methodologies described herein provide researchers and pharmaceutical scientists with comprehensive tools for this compound analysis, supporting both current applications and future investigations.

References

Sotagliflozin linearity range LOD LOQ determination

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Analytical Parameters for Sotagliflozin

The following table summarizes the key validation parameters from different analytical methods for this compound:

Method Linearity Range (μg/mL) LOD (μg/mL) LOQ (μg/mL) Detection Wavelength Retention Time
UPLC-PDA [1] 10 - 50 0.05 0.10 225 nm 0.516 min
UPLC [2] 4 - 60 0.12 0.40 242 nm 0.761 min
RP-HPLC [3] Not specified Not specified Not specified 249 nm 3.748 min
Electrochemical Sensor [4] 0.00036 - 35.2* 0.000000106* N/A N/A N/A

*Values converted from molar concentration for comparison: Linearity ~8.0×10⁻¹⁰ M to 8.0×10⁻⁵ M; LOD = 2.65×10⁻¹⁰ M.

Detailed Experimental Protocols

1. UPLC-PDA Method for this compound Quantification [1]

  • Chromatographic Conditions:

    • Column: Waters BEH UPLC (2.1 × 50 mm, 1.7 μm)
    • Mobile Phase: 70% acetonitrile + 30% 0.1% ortho-phosphoric acid buffer
    • Flow Rate: 0.25 mL/min (isocratic)
    • Detection: PDA at 225 nm
    • Injection Volume: 5 μL
    • Column Temperature: Ambient
    • Run Time: 3 minutes
  • Standard Solution Preparation:

    • Accurately weigh 10 mg of this compound working standard.
    • Transfer to a 10 mL volumetric flask, add 2 mL acetonitrile, and sonicate to dissolve.
    • Dilute to volume with mobile phase to obtain 1000 μg/mL stock solution.
    • Pipette 0.3 mL of stock solution into a 10 mL volumetric flask and dilute to volume with mobile phase to obtain 30 μg/mL working standard.
  • Linearity, LOD, and LOQ Determination:

    • Prepare standard solutions at concentrations of 10, 20, 30, 40, and 50 μg/mL from stock solution.
    • Inject each concentration in triplicate and record peak areas.
    • Plot average peak area versus concentration to generate calibration curve.
    • Calculate LOD and LOQ based on signal-to-noise ratios of 3:1 and 10:1, respectively.

2. Electrochemical Sensor Method for this compound [4]

  • Sensor Preparation:

    • Synthesize Ni-MOF/CNTs nanocomposite using one-pot solvothermal method.
    • Mix 0.173 g NiCl₂·6H₂O and 0.332 g 1,4-dicarboxybenzene in 10 mL DMF (Solution A).
    • Disperse 5 wt% oxidized MWCNTs in 20 mL DMF using ultrasonication for 30 min (Suspension B).
    • Combine Solution A with Suspension B and sonicate for additional 30 min.
    • Transfer mixture to Teflon-lined autoclave and heat at 150°C for 24 hours.
    • Cool naturally, collect product by centrifugation, wash with DMF and ethanol, then dry at 60°C.
  • Electrode Modification:

    • Prepare carbon paste electrode by mixing graphite powder with paraffin oil.
    • Modify electrode by dispersing Ni-MOF/CNTs nanocomposite in ethanol and drop-casting onto electrode surface.
  • Measurement Procedure:

    • Prepare standard solutions of this compound in Britton-Robinson buffer (pH 10.0).
    • Use differential pulse voltammetry with parameters:
      • Potential range: -0.2 to +0.6 V
      • Pulse amplitude: 50 mV
      • Pulse width: 50 ms
      • Scan rate: 20 mV/s
    • Record voltammograms for standard solutions and construct calibration curve.
    • Determine LOD based on 3×standard deviation of blank/slope of calibration curve.

Workflow Diagrams

uplc_workflow Start Start Method Development MP Mobile Phase Preparation: 70% ACN + 30% 0.1% OPA Start->MP Col Column Selection: Waters BEH UPLC (2.1 × 50 mm, 1.7 µm) MP->Col Det Detection: PDA at 225 nm Col->Det SamplePrep Standard Solution Preparation Det->SamplePrep Calibration Calibration Curve: 10-50 µg/mL SamplePrep->Calibration Validation Method Validation: LOD: 0.05 µg/mL LOQ: 0.10 µg/mL Calibration->Validation End Method Application Validation->End

Diagram 1: UPLC-PDA method development workflow for this compound quantification.

sensor_workflow Start Start Sensor Development Synthesis Nanocomposite Synthesis: Ni-MOF/CNTs Start->Synthesis Char Material Characterization: SEM, FTIR, XPS, EIS Synthesis->Char Electrode Electrode Modification Char->Electrode Optimization Method Optimization: pH, Buffer, Parameters Electrode->Optimization Calibration Calibration: 8.0×10⁻¹⁰ to 8.0×10⁻⁵ M Optimization->Calibration Application Real Sample Application: Tablets, Plasma, Urine Calibration->Application End Method Validation Application->End

Diagram 2: Electrochemical sensor development workflow for this compound detection.

Discussion and Conclusion

The search results reveal that both chromatographic and electrochemical methods have been successfully developed and validated for this compound determination. The UPLC methods provide robust approaches for quality control analysis with the advantage of short analysis times (under 3 minutes) [1] [2]. The electrochemical sensor method offers exceptional sensitivity with a LOD of 2.65×10⁻¹⁰ M, making it suitable for biological sample analysis and therapeutic drug monitoring [4].

References

Sotagliflozin adverse effects diabetic ketoacidosis DKA management

Author: Smolecule Technical Support Team. Date: February 2026

Sotagliflozin and DKA Incidence in Type 1 Diabetes

Trial / Analysis Patient Population Intervention DKA Incidence (%) Exposure-Adjusted Incidence Rate (per 100 patient-years)
inTandem3 (Phase 3) [1] Type 1 Diabetes (24 weeks) This compound 400 mg + Insulin 3.0% Not Reported
Placebo + Insulin 0.6% Not Reported
Pooled Analysis (inTandem1 & 2) [2] Type 1 Diabetes (52 weeks) This compound 400 mg Not Specified 4.2
This compound 200 mg Not Specified 3.1
Placebo Not Specified 0.2
Meta-Analysis (2022) [3] Type 1 Diabetes (Multiple trials) This compound (200 mg & 400 mg) Risk Ratio: 8.12 (vs. placebo) Not Applicable

Detailed Experimental Protocols & Risk Factors

For researchers designing studies or safety protocols, understanding the methodology for monitoring and adjudicating DKA events is critical.

Adjudication of DKA Events: In the pivotal trials, an independent committee centrally reviewed all potential DKA cases [2]. Events were identified through:

  • Adverse Event Reporting: Investigator-reported events using terms like "diabetic ketoacidosis," "ketoacidosis," or "ketosis" [2].
  • Laboratory Values: Measurements of elevated blood beta-hydroxybutyrate (BHB) >0.6 mmol/L [2]. Cases were classified based on standardized clinical and laboratory criteria to ensure consistent diagnosis across the study sites [2].

Key Identified Risk Factors for DKA: Analysis of trial data highlighted several factors that increased DKA risk [2] [1]:

  • Insulin Pump Use: Patients using insulin pumps had a higher incidence of DKA compared to those on multiple daily injections [1].
  • Substantial Insulin Dose Reduction: Rapid or large decreases in insulin dosage.
  • Precipitating Illnesses: Events such as infections or acute illnesses.
  • Younger Age and Lower BMI.

DKA Risk Mitigation & Management Strategies

A core finding from the clinical program was that DKA risk can be managed with proactive strategies. Following an FDA warning in 2015, the trials implemented an enhanced Risk Mitigation Plan, which was associated with a lower incidence of DKA [2].

The following diagram illustrates the recommended patient monitoring and intervention protocol based on this plan.

DKA_Management DKA Risk Mitigation Protocol Start Routine or Symptom-Triggered Ketone Monitoring Check Check Blood BHB Level Start->Check Decision1 Is BHB > 0.6 mmol/L? Check->Decision1 Action1 Initiate Supportive Measures: • Increase Hydration • Administer Rapid-Acting Insulin • Consume Carbohydrates Decision1->Action1 Yes Action2 Continue Monitoring No Further Action Needed Decision1->Action2 No Recheck Re-check BHB Level Action1->Recheck Decision2 BHB Reduced to ≤ 0.6 mmol/L? Recheck->Decision2 Decision2->Action2 Yes Action3 Contact Investigator for Clinical Assessment and Possible Medical Care Decision2->Action3 No

Frequently Asked Questions (FAQs) for Researchers

Q1: Why did the FDA deny approval of this compound for type 1 diabetes? The FDA has repeatedly declined approval, primarily due to the elevated risk of DKA. In 2024, the agency concluded that the proposed risk mitigation strategies were not sufficiently demonstrated to be effective in real-world clinical practice outside of a trial setting [4].

Q2: Does this compound also increase DKA risk in patients with type 2 diabetes? The risk appears to be significantly lower. A 2022 meta-analysis concluded that this compound did not significantly increase the risk of DKA in patients with type 2 diabetes [3].

Q3: What is the proposed mechanism behind SGLT inhibitor-associated DKA? SGLT inhibition is associated with increased ketogenesis. By promoting glycosuria, these drugs lower blood glucose and insulin levels, which in turn promotes lipolysis and fatty acid oxidation in the liver, leading to increased ketone body production [2]. A critical feature is that this can occur without extreme hyperglycemia, leading to "euglycemic DKA," which can delay diagnosis [2] [1].

Q4: Are there other notable adverse effects of this compound? Yes, clinical trials consistently reported an increased incidence of genital mycotic infections and diarrhea (the latter likely due to SGLT1 inhibition in the intestines) compared to placebo [3] [1].

References

Sotagliflozin genital mycotic infection incidence and treatment

Author: Smolecule Technical Support Team. Date: February 2026

Genital Mycotic Infection Incidence with Sotagliflozin

Population / Study Context Incidence in this compound Group Incidence in Control Group Relative Risk (RR) & Notes
Type 1 Diabetes (T1D) [1] ~8% (from meta-analysis) ~2% (from meta-analysis) RR: 3.49 (95% CI: 2.54-4.79); Significant increased risk [1] [2].
Type 2 Diabetes (T2D) [1] Reported in clinical trials Reported in clinical trials RR: 2.83 (95% CI: 2.04-3.93); Significant increased risk [1].
Real-World SGLT2i Use (Indian Cohort) [3] 25.9% (over ~7.6 months) Not applicable (observational) Study of 205 T2D patients on various SGLT2is (incl. This compound class); highlights high risk in real-world settings [3].

Key Characteristics and Risk Factors

  • Pathogen and Pathophysiology: The most common pathogen is Candida albicans. SGLT2 inhibitors induce pharmacological glycosuria, creating a sugar-rich environment in the genital area that promotes the growth of commensal fungi [3].
  • Timing of Onset: A substantial proportion of first episodes occur within the first six months of initiating therapy [3].
  • Risk Factors:
    • History of genital mycotic infections [4] [5] [6].
    • Poor genital hygiene [3].
    • Being uncircumcised in males [3] [6].

Standard Diagnosis and Treatment Protocol

For consistent experimental outcomes, the following diagnostic and treatment criteria are recommended.

G Start Patient on this compound Presents with Symptoms Symptoms Genital Itching, Redness, Irritation, Discharge (whitish), Dysuria, Dyspareunia Start->Symptoms Diagnosis Clinical Diagnosis Based on History and Physical Exam Symptoms->Diagnosis Treatment Initiate Antifungal Therapy: - Topical Azoles (1st line) - Oral Antifungals (if severe) Diagnosis->Treatment Outcome1 Symptoms Resolve with Treatment Treatment->Outcome1 Outcome2 Confirm Response and Record as Event Outcome1->Outcome2

Diagnosis and Assessment

  • Clinical Diagnosis: Diagnosis is primarily based on signs (e.g., erythema, discharge) and symptoms (e.g., itching, discomfort) reported by the patient and observed during physical examination [3]. Laboratory confirmation is not always necessary.
  • Confirming an Episode in Trials: For clinical trial protocols, an event is often confirmed if the patient has symptoms/signs and responds positively to antifungal treatment [3].

Treatment Regimen

  • First-Line Treatment: The vast majority of infections are mild and respond well to local antifungal treatments, such as creams or ointments containing azoles (e.g., clotrimazole, miconazole) [3].
  • Second-Line/Severe Cases: In more persistent or severe cases, oral antifungal medications (e.g., fluconazole) may be used [3].
  • Clinical Trial Finding: Most infections were mild and resolved with appropriate antifungal therapy, and discontinuation of this compound was not typically required [3].

Proactive Management for Clinical Trials

  • Patient Education and Precautions: A study found that patients who were educated about the risk of these infections and took preventative precautions had a significantly lower incidence of genital mycotic infections [3]. Proactive counseling on personal hygiene is crucial.
  • Dose Relationship: In patients with Type 1 Diabetes, the risk of genital mycotic infection was increased with both the 200 mg and 400 mg doses of this compound, with a slightly higher risk observed at the 400 mg dose [1].

References

Sotagliflozin diarrhea side effect mechanism management

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Diarrhea: SGLT1 Inhibition

Sotagliflozin is a dual inhibitor of sodium-glucose cotransporters 1 and 2 (SGLT1 and SGLT2). While SGLT2 inhibition occurs in the kidneys, the inhibition of SGLT1 in the small intestine is the primary driver of diarrhea [1] [2].

  • Physiological Role of SGLT1: SGLT1 is the primary transporter responsible for the absorption of glucose and galactose in the small intestine [2].
  • Mechanism of Action: By inhibiting SGLT1, this compound delays the absorption of dietary glucose and sodium in the proximal small intestine [3] [1]. This leads to:
    • Increased Osmotic Load: The presence of unabsorbed sugars and solutes in the distal intestine increases the osmotic pressure within the gut lumen.
    • Water Retention: To maintain osmotic balance, water is drawn into the intestinal lumen, which can accelerate intestinal transit and result in loose or watery stools—the hallmark of osmotic diarrhea [1].

The following diagram illustrates this pathway:

G This compound This compound SGLT1_Inhibition SGLT1_Inhibition This compound->SGLT1_Inhibition Delayed_Glucose_Absorption Delayed_Glucose_Absorption SGLT1_Inhibition->Delayed_Glucose_Absorption Increased_Osmotic_Load Increased_Osmotic_Load Delayed_Glucose_Absorption->Increased_Osmotic_Load Water_Retention Water_Retention Increased_Osmotic_Load->Water_Retention Osmotic_Diarrhea Osmotic_Diarrhea Water_Retention->Osmotic_Diarrhea

Incidence in Clinical Trials

The table below summarizes the incidence of diarrhea reported in key Phase 3 clinical trials for this compound.

Trial Name Study Population This compound Group (%) Placebo Group (%) Source / Citation
SCORED T2D, CKD, CV risk factors 8.4 6.0 [4]
SOLOIST-WHF T2D, Worsening Heart Failure 6.9 4.1 [4]

Abbreviations: T2D (Type 2 Diabetes), CKD (Chronic Kidney Disease), CV (Cardiovascular), WHF (Worsening Heart Failure).

Management and Troubleshooting Guide for Clinical Researchers

For professionals designing clinical trials or managing patients on this compound, consider the following points based on the observed data:

  • Temporal Pattern: Diarrhea typically occurs early in the course of treatment. Monitoring its onset and duration in study participants is crucial for accurate assessment.
  • Dose Relationship: While not explicitly detailed in the provided results, the incidence of adverse effects can often be dose-dependent. Note that the clinical trials used doses of 200 mg and 400 mg once daily [5].
  • Differential Diagnosis: In a trial setting, it is important to rule out other common causes of gastrointestinal disturbance, such as concomitant medications, intercurrent illness, or dietary factors.
  • Mitigation Strategy: The official prescribing information recommends that this compound be taken no more than one hour before the first meal of the day [1] [6]. This timing may help manage the postprandial glycemic load and potentially mitigate the severity of gastrointestinal effects. Adherence to this dosing instruction should be emphasized in study protocols.

Proposed Experimental Workflow for Investigation

For research scientists investigating this adverse effect, the following experimental approach can serve as a guide:

G In_Vitro In_Vitro Step1 SGLT1 Binding & Inhibition Assays In_Vitro->Step1 Step2 Glucose Uptake Measurements (Caco-2 cell models) Step1->Step2 Preclinical Preclinical Step2->Preclinical Step3 Animal Models (Intestinal glucose perfusion, fluid secretion measurement) Preclinical->Step3 Clinical Clinical Step3->Clinical Step4 Controlled Meal Tolerance Tests with stool frequency/consistency logs Clinical->Step4

References

Sotagliflozin volume depletion risk patient selection

Author: Smolecule Technical Support Team. Date: February 2026

Incidence of Volume Depletion with Sotagliflozin

The table below summarizes the incidence of volume depletion reported in key clinical trials.

Trial / Context Patient Population This compound Placebo Notes & Source
SCORED T2DM, CKD, and CV risk factors 5.2% 4.0% Reported as an adverse reaction [1].
SOLOIST-WHF T2DM, hospitalized for worsening HF 6.0% (Severe hypotension) Not specified Incidence of severe hypotension reported [2].
General Use Adult patients with HF or T2DM, CKD, and CV risk factors Most common reaction (≥5%) - Listed in prescribing information [3] [4].

Risk Factors for Volume Depletion

Clinical evidence identifies the following patient characteristics that increase the risk of volume depletion:

  • Renal Impairment: Patients with an estimated glomerular filtration rate (eGFR) below 60 mL/min/1.73 m² are at higher risk. The risk is further increased in those with an eGFR below 30 mL/min/1.73 m², who experienced more volume-related events like hypotension and dizziness [5] [3] [4].
  • Concomitant Diuretic Use: Patients on loop diuretics are at an increased risk for volume depletion or hypotension [3] [4].
  • Advanced Age: Patients aged 65 years and older may be more susceptible to volume depletion adverse reactions, including hypotension [5] [3] [4].
  • Hemodynamic Status: Initiating therapy in patients who are volume-depleted can precipitate symptomatic hypotension [3].

Recommended Risk Mitigation Strategies

The following protocols are recommended to minimize the risk of volume depletion in clinical practice and trials.

Pre-Treatment Assessment (Prior to Initiation)
  • Assess Volume Status: Correct volume depletion before starting this compound [3] [4].
  • Evaluate Renal Function: Assess eGFR before initiation [3].
  • Review Medications: Identify concomitant use of loop diuretics and other antihypertensive agents [4].
Dosing & Administration
  • Dosing in Stable Patients: The recommended starting dose is 200 mg once daily, taken not more than one hour before the first meal of the day. The dose may be up-titrated to 400 mg after at least 2 weeks if tolerated [5] [3].
  • Dosing in Heart Failure Patients: For patients with decompensated heart failure, dosing may begin as soon as the patient is hemodynamically stable, including during hospitalization or immediately upon discharge [5] [3] [4].
Monitoring During Therapy
  • Monitor for Signs/Symptoms: Vigilantly monitor for signs and symptoms of hypotension after initiating therapy, especially in patients with the risk factors listed above [3] [4].
  • Assess Renal Function: Monitor renal function after initiating therapy and as clinically indicated thereafter [3] [4].

Experimental Protocol for Volume Depletion Risk Assessment

For researchers designing preclinical or clinical studies, consider the following structured assessment based on clinical trial methodologies.

Start Patient Candidate for This compound Therapy A 1. Pre-Treatment Assessment Start->A A1 Assess volume status and correct if depleted A->A1 B 2. Risk Stratification B1 Evaluate for Risk Factors: • Age ≥65 years • eGFR <60 mL/min/1.73m² • Loop diuretic use B->B1 C 3. Initiation & Dosing C1 Initiate at 200 mg once daily >1 hour before first meal C->C1 D 4. Ongoing Monitoring D1 Monitor for symptoms: Dizziness, Hypotension D->D1 E Standard Monitoring Protocol F Enhanced Monitoring Protocol A2 Measure baseline eGFR A1->A2 A3 Review medication list for loop diuretics A2->A3 A3->B B2 Standard Risk B1->B2 B3 High Risk B1->B3 B2->C B2->E B3->C B3->F C2 Titrate to 400 mg after ≥2 weeks if tolerated C1->C2 C2->D D2 Check renal function as clinically indicated D1->D2 D3 Consider diuretic dose adjustment D2->D3

Key Clinical Trial Designs for Reference

The foundational evidence for these protocols comes from major outcome trials:

  • SOLOIST-WHF Trial: A Phase 3 trial in patients with type 2 diabetes who were hospitalized for worsening heart failure. Patients received this compound 200 mg once daily, initiated before or within 3 days of discharge, with follow-up visits at 1, 2, and 4 weeks, then every 4 months. This trial demonstrated the safety and efficacy of in-hospital initiation [2].
  • SCORED Trial: A Phase 3 trial in patients with type 2 diabetes, chronic kidney disease, and other cardiovascular risk factors. It provided key data on the incidence of adverse events, including volume depletion, in a high-risk population [1].

References

Sotagliflozin drug interactions monitoring parameters

Author: Smolecule Technical Support Team. Date: February 2026

Drug Interactions & Clinical Monitoring

Sotagliflozin has a known interaction profile that requires careful management in clinical trials. The table below summarizes the key interactions and recommended monitoring protocols.

Table 1: Key Drug Interaction Profiles and Monitoring Recommendations [1] [2] [3]

Interacting Drug / Class Interaction Mechanism / Effect Clinical Management & Monitoring
Insulin & Insulin Secretagogues (e.g., sulfonylureas) Pharmacodynamic: Increased risk of hypoglycemia [2] [4] [5] • Closely monitor blood glucose. • Consider reducing the dose of the concomitant insulin or secretagogue. [2] [5]
UGT Inducers (e.g., rifampin, carbamazepine, phenytoin) [5] Pharmacokinetic: Induction of glucuronidation (UGT1A9) reduces this compound exposure, potentially decreasing efficacy. [2] [3] • Monitor clinical status and efficacy. • Dose adjustment of this compound may be required. [2]
Digoxin Pharmacokinetic: this compound (400 mg) increases digoxin exposure. [2] [3] [5] • Monitor serum digoxin levels. • Dosage modification of digoxin may be necessary. [2] [5]
Lithium Pharmacokinetic: SGLT2 inhibitors can decrease serum lithium concentrations. [2] [3] [5] • Frequently monitor serum lithium concentration. • Dosage modification of lithium may be necessary. [2] [5]
Diuretics (especially loop diuretics) Pharmacodynamic: Increased risk of volume depletion and symptomatic hypotension. [2] [4] • Assess volume status before initiation. • Monitor for signs/symptoms of hypotension (dizziness, lightheadedness) during therapy. [2] [4]
Sympathomimetics (e.g., pseudoephedrine) Pharmacodynamic: Potential for diminished antidiabetic efficacy due to drug-induced hyperglycemia. [6] • Monitor glycemic control. [6]

Essential Clinical Monitoring Parameters

For patient safety in clinical trials, consistent monitoring for specific adverse events is critical. The following parameters should be tracked closely.

Table 2: Essential Clinical Monitoring Parameters for Adverse Events [7] [2] [4]

Monitoring Parameter Rationale & Risk Factors Recommended Action
Volume Depletion / Hypotension This compound causes osmotic diuresis. Risk is higher in elderly, on loop diuretics, or with eGFR <60 mL/min/1.73 m². [2] [4] • Assess volume status and correct depletion before initiation. • Monitor BP, electrolytes, and renal function, especially after starting. [2]
Hypoglycemia Risk is increased when used concomitantly with insulin or insulin secretagogues. [2] [4] • Monitor blood glucose frequently. • Implement a protocol for dose reduction of the concomitant agent. [2]
Ketoacidosis Can occur in patients with Type 1 and Type 2 diabetes, sometimes with blood glucose levels <250 mg/dL. [2] • Assess ketones if symptoms occur (nausea, vomiting, malaise), regardless of blood glucose level. • Discontinue drug and treat immediately if suspected. [2]
Urinary Tract Infections (UTI) Includes serious infections like urosepsis and pyelonephritis. [2] [4] • Monitor for signs/symptoms (dysuria, frequency, fever, back pain). • Treat promptly if infection is confirmed. [2]
Genital Mycotic Infections More common in patients with a history of infections or uncircumcised men. [2] [4] • Monitor for signs/symptoms and treat as appropriate. [2]
Renal Function Acute transient changes in creatinine can occur; acute kidney injury has been reported with SGLT2 inhibitors. [2] [4] • Assess eGFR prior to initiation. • Monitor renal function periodically during treatment. [2]

Experimental Protocol & Dosing Considerations

The clinical efficacy of this compound was established in two major phase 3 trials. The following workflow visualizes the core protocol from the SOLOIST-WHF trial, which is relevant for designing clinical studies.

G Start Patient Population: Adults with T2DM hospitalized for worsening heart failure A Stabilization Phase: Hemodynamically stable (Off oxygen, SBP ≥100 mmHg, transitioned to oral diuretics) Start->A B Randomization: Double-blind, placebo-controlled A->B C Intervention Arm: This compound 200 mg oral daily Initiated in-hospital or within 3 days post-discharge B->C D Titration Phase: Up-titrate to 400 mg daily as soon as 2 weeks post-initiation if clinically stable and tolerated C->D E Follow-up & Endpoints: Median follow-up ~9 months Primary Endpoint: Composite of CV death, HF hospitalization, urgent HF visit D->E

Key Dosing and Protocol Details:

  • Dosing: The recommended starting dose is 200 mg orally once daily, taken not more than one hour before the first meal of the day to maximize absorption. After at least two weeks, the dose should be up-titrated to 400 mg once daily as tolerated. Tablets must be swallowed whole. [7] [2] [3]
  • Special Protocol Considerations:
    • Surgery/Fasting: Withhold this compound for at least 3 days prior to major surgery or procedures associated with prolonged fasting to reduce the risk of ketoacidosis. Resume once the patient is clinically stable and has resumed oral intake. [2]
    • Renal Impairment: Patients with an eGFR below 30 mL/min/1.73 m² experienced more volume-related adverse events. Treatment was discontinued if eGFR fell below 15 mL/min/1.73 m² or if chronic dialysis was initiated. [3]

References

Sotagliflozin long-term efficacy sustainability 24 vs 52 weeks

Author: Smolecule Technical Support Team. Date: February 2026

Research Protocol: Investigating 24- vs 52-Week Efficacy

The core of the available information is a published study protocol for a systematic review and meta-analysis that aims to directly compare the efficacy of Sotagliflozin therapy at week 24 versus week 52 [1]. The methodology below can be adapted for various types of clinical research.

Experimental Workflow for Long-Term Efficacy Meta-Analysis

The following diagram illustrates the key stages of the proposed meta-analysis, from initial literature search to final statistical interpretation [1].

G Start Define Research Question: SOTA Efficacy: 24 vs 52 weeks Search Systematic Literature Search (Databases: PubMed, Cochrane, EMBASE, ClinicalTrials, etc.) Start->Search Screen Strict Screening & Quality Evaluation by 2 Researchers Search->Screen Extract Data Extraction: Primary & Secondary Outcomes Screen->Extract Inclusion Inclusion Criteria: - RCTs only - T1DM or T2DM patients - SOTA 200mg/400mg vs Placebo Screen->Inclusion Exclusion Exclusion Criteria: - Data not extractable - Animal studies - Reviews Screen->Exclusion Analyze Statistical Analysis (RevMan 5.3) - Heterogeneity test - Fixed/Random effects models - Subgroup analysis Extract->Analyze Primary Primary Outcomes: - HbA1c change - Body weight change - Fasting Blood Glucose Extract->Primary Secondary Secondary Outcomes: - Postprandial Glucose - % patients with HbA1c <7 Extract->Secondary StudyChar Study Characteristics: - Sample size - Intervention details - Risk of bias Extract->StudyChar Interpret Interpret Results & Assess Evidence Quality (GRADE) Analyze->Interpret

Key Outcome Measures & Planned Analysis

The meta-analysis protocol specifies the following efficacy parameters and statistical methods to address the question of sustainability [1].

Table 1: Primary and Secondary Outcome Measures

Outcome Category Specific Metric Description & Notes
Primary Efficacy HbA1c Difference Key glycemic control measure.
Weight Difference Often tracked for SGLT inhibitors.
Fasting Blood Glucose Additional glycemic measure.
Secondary Efficacy 2-hour Postprandial Glucose Captures post-meal glycemic control.
Rate of Well-Controlled Diabetes Percentage of patients achieving HbA1c <7% without serious complications.

Planned Statistical & Methodological Approach [1]:

  • Data Synthesis: Use of both direct comparisons (studies reporting data at both time points) and indirect comparisons (comparing different studies through a common placebo group) to maximize data usage.
  • Subgroup Analysis: To explore heterogeneity and provide specific insights, the analysis will be stratified by:
    • Oral Dose: 400 mg/day and 200 mg/day.
    • Type of Diabetes: Type 1 Diabetes Mellitus (T1DM) and Type 2 Diabetes Mellitus (T2DM).
  • Heterogeneity & Bias: Statistical heterogeneity will be assessed using the I² statistic. The risk of bias in included studies will be evaluated with the Cochrane assessment tool.

Critical Considerations & Safety Profile

For a complete experimental guide, it is crucial to be aware of the known safety signals associated with this compound, as these should be monitored in any long-term study.

Table 2: Documented Adverse Events for this compound

Adverse Event Risk in T1D Risk in T2D Notes & Clinical Management
Genital Mycotic Infection Significantly Increased [2] Significantly Increased [2] A known class effect of SGLT inhibition.
Diabetic Ketoacidosis (DKA) Significantly Increased [2] Not Significant [2] Critical risk in T1D; requires careful patient selection and monitoring.
Diarrhea Significantly Increased [2] Significantly Increased [2] Likely due to SGLT1 inhibition in the intestines.
Volume Depletion Significantly Increased [2] Significantly Increased [2] Monitor patients at risk of hypotension or on diuretics.
Severe Nocturnal Hypoglycemia No Significant Increase [2] Information Not Clear Often a concern when combined with insulin.

Troubleshooting & FAQ for Researchers

Q1: The literature search yields insufficient studies with a 52-week duration. How should we proceed? A1: The referenced protocol explicitly plans for this scenario. It advocates using a Mixed Treatment Comparison (MTC) meta-analysis. This allows for the combination of direct evidence (studies with both 24- and 52-week data) with indirect evidence (comparing 24-week studies to 52-week studies via a common placebo control). This increases the analytical power but requires careful statistical handling to account for potential confounding factors [1].

Q2: Are the cardiovascular benefits of this compound sustained long-term? A2: While the search results confirm that this compound demonstrates cardiovascular benefits in major trials (like SCORED and SOLOIST-WHF), the available documents do not provide a direct, sustained head-to-head comparison of 24-week vs. 52-week cardiovascular outcomes [3] [4]. This remains a valuable area for primary research or a completed meta-analysis.

Q3: What is the rationale behind expecting efficacy to change over time? A3: The researchers initiating the meta-analysis noted that the therapeutic effect curve is always high in the early stage and low in the late stage, a common phenomenon in drug development they sought to quantify for this compound. Understanding this potential decline is critical for designing long-term treatment strategies, such as dose adjustments or adjunct therapies [1].

References

minimizing Sotagliflozin adverse events clinical practice

Author: Smolecule Technical Support Team. Date: February 2026

Adverse Events at a Glance

The table below summarizes the most common adverse reactions reported in the key SOTAGLIFLOZIN clinical trials, SOLOIST-WHF and SCORED [1].

Adverse Event Incidence in SOLOIST-WHF Trial Incidence in SCORED Trial
Urinary Tract Infection 8.6% (vs. 7.2% placebo) 11.5% (vs. 11% placebo)
Volume Depletion 9.3% (vs. 8.8% placebo) 5.2% (vs. 4% placebo)
Diarrhea 6.9% (vs. 4.1% placebo) 8.4% (vs. 6% placebo)
Hypoglycemia 4.3% (vs. 2.8% placebo) 7.7% (vs. 7.9% placebo)
Dizziness 2.6% (vs. 2.5% placebo) 3.3% (vs. 2.8% placebo)
Genital Mycotic Infection Not Specified 2.4% (vs. 0.9% placebo)

Serious adverse events of concern that require vigilant monitoring include diabetic ketoacidosis (DKA), particularly in patients with type 1 diabetes, necrotizing fasciitis of the perineum (Fournier's gangrene), and acute kidney injury [2] [3] [4].

Strategies for Risk Mitigation

Here are evidence-based strategies to manage and minimize the key adverse events associated with this compound, presented in a troubleshooting Q&A format.

  • Q: How can we mitigate the risk of Diabetic Ketoacidosis (DKA) in clinical trial participants?

    • Patient Selection: Carefully assess baseline risk. DKA risk is higher in patients with type 1 diabetes, those with reduced insulin doses, and those with a history of pancreatic disorders or alcohol abuse [3] [4].
    • Participant Monitoring & Education: Instruct participants on how and when to monitor for ketones. Advise them to check for ketones when they feel unwell, are under stress, or have symptoms like nausea, vomiting, abdominal pain, excessive thirst, or difficulty breathing [4].
    • Protocol Guidance: Establish clear protocol guidelines for temporarily withholding this compound during acute illnesses, prolonged fasting, or in the perioperative period (at least 3 days before surgery) to reduce DKA risk [3].
  • Q: What measures can reduce the incidence and severity of volume depletion-related events?

    • Risk Assessment: Identify at-risk participants before enrollment, including the elderly, those with renal impairment, patients with low blood pressure, and those using diuretics [3].
    • Hydration Protocols: Encourage adequate fluid intake. Implement protocols to assess hydration status, especially during episodes of gastrointestinal illness (e.g., vomiting, diarrhea) or in hot weather [3].
    • Baseline & Ongoing Monitoring: Monitor blood pressure, electrolytes, and renal function at baseline and during the trial, particularly after treatment initiation [2].
  • Q: How can we manage and prevent genital and urinary tract infections?

    • Preventative Counseling: Advise participants on preventative hygiene measures to reduce the risk of genital mycotic infections and UTIs [4].
    • Pre-enrollment Screening: Consider screening for and treating pre-existing genital mycotic infections before initiating the drug [3].
    • Monitoring & Reporting: Ensure prompt recognition, reporting, and treatment of any signs or symptoms of these infections during the trial [1].
  • Q: How should the risk of hypoglycemia be managed, especially with concomitant insulin use?

    • Insulin Dose Adjustment: The use of this compound with insulin or insulin secretagogues (e.g., sulfonylureas) increases hypoglycemia risk. Protocols may include a reduction in the dose of concomitant insulin or secretagogues to lower this risk [3].
  • Q: What is the recommended approach for monitoring kidney health?

    • Baseline & Periodic Testing: Assess kidney function (e.g., eGFR, serum creatinine) before starting treatment and periodically thereafter [2] [3].
    • Prompt Intervention: Instruct participants to report symptoms such as bloody urine, decreased urination, pain in the lower back or sides, or swelling in the legs. These could indicate a serious kidney problem that requires immediate attention [3].

Clinical Monitoring Workflow

The following diagram outlines a logical workflow for managing adverse event risks in a clinical setting involving this compound.

Start Patient / Participant Assessment RiskCheck Evaluate for Contraindications and Risk Factors Start->RiskCheck ContrInd Contraindications Present? RiskCheck->ContrInd Action1 Do Not Enroll/Prescribe ContrInd->Action1 Yes Educate Initiate Preventive Education ( Hydration, Hygiene, Ketone Monitoring ) ContrInd->Educate No Monitor Initiate Baseline Monitoring ( BP, eGFR, Glucose ) Educate->Monitor Ongoing Ongoing Vigilance & Management Monitor->Ongoing Action2 Manage/Treat Event Per Protocol Ongoing->Action2 Adverse Event Detected Action3 Continue Scheduled Monitoring Ongoing->Action3 No Event Action2->Ongoing

Key Considerations for Clinical Protocols

When designing experiments or clinical trials, consider these points to enhance safety data collection and analysis:

  • Data Visualization for Harms: Move beyond simple frequency tables. Consider using dot plots or volcano plots to present multidimensional harms data (e.g., severity, timing, recurrence) more effectively, which can help in identifying safety signals [5].
  • Robust Data Collection: Ensure protocols capture not just the occurrence, but also the severity, seriousness, timing relative to dose, and outcome of all adverse events, including those that may be less common [5] [6].
  • Normalization of Data: When comparing adverse event rates between groups, use appropriate normalization factors (e.g., events per patient-month for studies with variable follow-up times) to ensure data is comparable [6].

References

Sotagliflozin risk benefit analysis specific patient populations

Author: Smolecule Technical Support Team. Date: February 2026

Sotagliflozin Technical Profile

The table below summarizes the core technical and clinical characteristics of this compound.

Aspect Technical & Clinical Characteristics
Drug Name This compound [1] [2]
Mechanism of Action Oral dual inhibitor of Sodium-Glucose Cotransporter types 2 and 1 (SGLT2/1) [3] [1]
SGLT2 Inhibition Inhibits SGLT2 in the kidney (early proximal tubule), responsible for the majority of renal glucose reabsorption. This promotes glucosuria [4] [1].
SGLT1 Inhibition Inhibits SGLT1 in the gastrointestinal tract (small intestine), delaying glucose absorption and reducing postprandial glucose levels [1].
Key Therapeutic Areas Type 1 and Type 2 Diabetes, Heart Failure (investigated in both reduced and preserved ejection fraction), Chronic Kidney Disease, and Hypertrophic Cardiomyopathy (HCM - under investigation) [3] [4] [1].
Selectivity Approximately 20-fold greater selectivity for SGLT2 over SGLT1 (IC50 of 0.0018 µM for SGLT2 vs. 0.036 µM for SGLT1) [1].
Metabolism & Half-life Metabolized via hepatic and renal routes to inactive glucuronide conjugates. Half-life is approximately 29 hours, supporting once-daily dosing [2].

Experimental Protocol: Murine Pressure-Overload Model

For researchers investigating cardiac outcomes, the following methodology from a published study provides a detailed experimental workflow [4]. The diagram below outlines the key phases of the study design.

G cluster_phase1 Phase 1: Diet & Surgical Induction (Weeks 0-4) cluster_phase2 Phase 2: Treatment Period (Weeks 4-11) cluster_phase3 Phase 3: Terminal Analysis (Week 11.5) Start 5-week-old male C57BL/6J mice Diet Randomize to: Normal Diet (ND) or High-Fat Diet (HFD) Start->Diet Surgery Surgical Procedure: Transverse Aortic Constriction (TAC) or Sham surgery Diet->Surgery PostOp 4-week post-surgical observation period Surgery->PostOp Randomize Randomize to: This compound (10 mg/kg) or Vehicle PostOp->Randomize Week 4 Treatment Once-daily oral gavage for 7 weeks Randomize->Treatment Assessments In vivo assessments: Indirect Calorimetry, OGTT, Kidney Function (GFR) Treatment->Assessments Terminal Terminal Procedures Assessments->Terminal Week 11.5 BP Carotid systolic blood pressure differential Terminal->BP Sacrifice Sacrifice & Tissue Collection BP->Sacrifice Analysis Molecular & Histological Analysis (Heart, Kidneys, Liver) Sacrifice->Analysis

Key Procedural Details:

  • Animals & Diet: The study used 5-week-old male C57BL/6J mice, randomized to either a Normal Diet (ND) or a High-Fat Diet (HFD) for 12 weeks to model metabolic challenge [4].
  • Surgical Model: One week into the diet, Transverse Aortic Constriction (TAC) was performed under ketamine/xylazine anesthesia to induce cardiac pressure-overload and left ventricular hypertrophy. Sham-operated mice served as controls [4].
  • Dosing Regimen: Treatment began 4 weeks post-TAC. This compound was administered at 10 mg/kg body weight via once-daily oral gavage for 7 weeks, with vehicle (0.1% tween 80) as control [4].
  • In-Vivo Assessments:
    • Indirect Calorimetry: At 9 weeks post-TAC, metabolic parameters (food/drink patterns, energy balance) were measured [4].
    • Oral Glucose Tolerance Test (OGTT): Performed at 9.5 weeks post-TAC after a 5-6 hour fast [4].
    • Kidney Function: At 10 weeks post-TAC, 24-hour urine was collected in metabolic cages for albumin measurement. Glomerular Filtration Rate (GFR) was assessed via plasma clearance of FITC-sinistrin [4].

Frequently Asked Questions (FAQs)

Q1: How does the dual inhibition of SGLT1/2 by this compound differ mechanistically from selective SGLT2 inhibitors? A1: While selective SGLT2 inhibitors (e.g., dapagliflozin, empagliflozin) act primarily on the kidney, this compound's dual action provides a multi-organ approach. By inhibiting SGLT1 in the intestine, it delays glucose absorption, flattening postprandial glucose excursions. This is a different mechanism from the purely renal-focused action of selective SGLT2 inhibitors. Furthermore, SGLT1 is expressed in heart capillaries, and its functional role there is an area of active investigation, potentially contributing to the observed cardiac benefits [1].

Q2: What is the evidence for this compound's benefit in non-diabetic heart failure models? A2: Preclinical evidence exists. In the murine TAC model of pressure-overload described above, this compound attenuated cardiac hypertrophy and histological markers of cardiac fibrosis in normoglycemic (non-diabetic) mice on a normal diet. These benefits were associated with profound diuresis and glucosuria, without observed shifts in whole-body fatty acid utilization or increased circulating ketones [4].

Q3: Are there specific analytical methods for quantifying this compound in formulations? A3: Yes, a validated UPLC method has been developed. Key parameters include [2]:

  • Column: BEH Waters UPLC (2.1 x 50 mm, 1.7 μm).
  • Mobile Phase: Isocratic, 70% Acetonitrile / 30% 0.1% Ortho-Phosphoric Acid buffer.
  • Detection: UV at 225 nm.
  • Retention Time: ~0.516 minutes.
  • Linearity: 10–50 μg/mL.
  • This method is suitable for estimating this compound in both bulk and tablet dosage forms.

Notes for the Technical Support Center

  • Focus on Troubleshooting: The information above is largely foundational. To build effective troubleshooting guides, more specific data on common experimental pain points (e.g., issues with inducing consistent TAC, variability in glucosuria measurement, or formulation stability problems) would be needed.
  • Stay Current: The field of SGLT inhibition is rapidly evolving. Encourage users of the support center to monitor for new clinical data, especially from recent and upcoming conferences like the AHA Scientific Sessions, where new data on diverse patient populations is being presented [3].

References

Sotagliflozin tolerability safety profile type 1 vs type 2 diabetes

Author: Smolecule Technical Support Team. Date: February 2026

Sotagliflozin Safety Profile: Researcher's FAQ

Q1: What is the overall tolerability of this compound in patients with diabetes? Clinical trials and meta-analyses conclude that the adverse events (AEs) associated with this compound are generally tolerable in patients with both Type 1 and Type 2 Diabetes [1] [2]. The most common AEs are consistent with its dual SGLT1/SGLT2 inhibition mechanism. While certain risks are increased, the overall safety profile has been found acceptable, with a lower risk of severe hypoglycemia compared to placebo in some T1D studies [3].

Q2: How do safety profiles differ between Type 1 and Type 2 diabetes patients? The most significant difference lies in the risk of Diabetic Ketoacidosis (DKA). The table below summarizes the key safety outcomes based on meta-analyses of randomized controlled trials.

Table 1: Comparative Safety Profile of this compound in T1D vs. T2D

Adverse Event Type 1 Diabetes (T1D) Type 2 Diabetes (T2D)
Diabetic Ketoacidosis (DKA) Significantly increased risk (RR range: 4.83 - 8.12) [1] No significant increase in risk (RR: 1.30) [1]
Genital Mycotic Infection Increased risk (RR: 3.49) [1] [2] Increased risk (RR: 2.83) [1] [2]
Diarrhea Increased risk (RR: 1.44) [1] [2] Increased risk (RR: 1.44) [1] [2]
Volume Depletion Increased risk (RR: 2.50) [1] [2] Increased risk (RR: 1.25) [1] [2]
Severe Hypoglycemia Lower or similar to placebo in some studies [3] [4] No significant difference vs. placebo [5]

Q3: What is the relationship between dosage and adverse events? A subgroup analysis of T1D patients indicates that the risk of specific AEs, such as genital mycotic infections, is dose-dependent. The risk was elevated for both the 200 mg and 400 mg doses, with a slightly higher risk ratio for the 400 mg dose [1] [2]. This underscores the importance of dose selection in clinical trial design and risk mitigation strategies.

Q4: Are there any cardiovascular safety concerns with this compound? On the contrary, for patients with T2D, this compound has demonstrated a beneficial effect on certain cardiovascular outcomes. A meta-analysis found that it reduces the risk of myocardial infarction and hospitalization for heart failure compared to placebo [5]. Its impact on all-cause and cardiovascular mortality was neutral [5].

Experimental Protocols & Mechanistic Insights

Experimental Methodology for Safety Assessment The safety data summarized in Table 1 is primarily derived from Phase III randomized, double-blind, placebo-controlled trials (such as the inTandem1 and inTandem2 studies) and subsequent meta-analyses that pool this data [1] [3].

  • Typical Design: Patients with T1D or T2D on stable insulin or other anti-hyperglycemic therapy are randomized to receive this compound (200 mg or 400 mg) or a matching placebo once daily for periods of 12, 24, or 52 weeks.
  • Data Collection: Safety endpoints are pre-specified and recorded throughout the study. These include adjudicated (independently verified) serious AEs like DKA and severe hypoglycemia, as well as other treatment-emergent AEs (TEAEs). Statistical analysis (e.g., using RevMan 5.3) is performed to calculate Risk Ratios (RR) with 95% confidence intervals (CI) for each event [1] [6].

Mechanism of Action and Link to Adverse Events The following diagram illustrates the dual inhibitory mechanism of this compound and how it leads to both therapeutic effects and specific adverse events.

G cluster_kidney Kidney (SGLT2 Inhibition) cluster_gut Intestine (SGLT1 Inhibition) SOTA This compound (SOTA) SGLT2 SGLT2 SOTA->SGLT2 Inhibits SGLT1 SGLT1 SOTA->SGLT1 Inhibits GlucoseReabsorption GlucoseReabsorption SGLT2->GlucoseReabsorption UrinaryGlucose ↑ Urinary Glucose Excretion SGLT2->UrinaryGlucose TherapeuticEffects Therapeutic Effects: • HbA1c Reduction • Weight Loss • Blood Pressure Reduction UrinaryGlucose->TherapeuticEffects AdverseEvents Associated Adverse Events UrinaryGlucose->AdverseEvents  Leads to DKA • Diabetic Ketoacidosis (T1D) (Linked to insulin-independent glucose excretion & ↑ ketones) UrinaryGlucose->DKA IntestinalGlucoseAbsorption IntestinalGlucoseAbsorption SGLT1->IntestinalGlucoseAbsorption DelayedAbsorption ↓ Delayed Glucose Absorption SGLT1->DelayedAbsorption DelayedAbsorption->TherapeuticEffects DelayedAbsorption->AdverseEvents  Leads to AEs_Kidney • Genital Mycotic Infections • Volume Depletion AdverseEvents->AEs_Kidney AEs_Gut • Diarrhea AdverseEvents->AEs_Gut AdverseEvents->DKA

Diagram 1: Mechanism of this compound and its Link to Efficacy and Adverse Events. The diagram shows how inhibition of SGLT2 in the kidney promotes urinary glucose excretion, which is central to its efficacy but also drives AEs like genital infections and volume depletion. The inhibition of SGLT1 in the gut delays glucose absorption, contributing to postprandial glucose control but also causing diarrhea. The risk of DKA in T1D is a complex consequence of reduced glucose reabsorption and potential shifts in energy metabolism [7] [8].

Troubleshooting Guide: Managing Key Risks in Clinical Trials

  • Risk: Diabetic Ketoacidosis in T1D Patients

    • Preventive Strategy: In T1D trials, patient selection is critical. Exclude those with a history of recurrent DKA, beta-cell failure, or unstable insulin regimens. Implement rigorous patient education on ketone monitoring, especially during illness, and establish clear protocols for temporary drug withdrawal and medical consultation.
    • Evidence: The inTandem trials showed that while DKA risk was elevated, the absolute incidence was managed (e.g., 3.4-4.2% on this compound vs. 0.4% on placebo) [3].
  • Risk: Diarrhea

    • Mechanism & Management: This is a direct consequence of SGLT1 inhibition in the gut, which delays glucose absorption and alters intestinal fluid dynamics [7]. Inform trial participants that this is a known, mechanism-based effect. It is often mild and may resolve over time. Data from healthy subject studies confirms this AE is generally mild and self-limiting [9].

References

Sotagliflozin vs dapagliflozin empagliflozin efficacy safety

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison: Cardiovascular & Renal Outcomes

The table below summarizes key efficacy outcomes from comparative analyses, presented as hazard ratios (HR) or odds ratios (OR) with 95% confidence intervals versus placebo.

Outcome Sotagliflozin Dapagliflozin Empagliflozin

| HHF or CV Death (Composite) | HR: 0.67 (0.52-0.85) [1] SUCRA: 97.6% (HF trials) [2] | HR: 0.77 (0.67-0.89) [3] SUCRA: 44.0% (HF trials) [2] | HR: 0.75 (0.65-0.86) [3] SUCRA: 58.4% (HF trials) [2] | | Heart Failure Hospitalization (HHF) | Significant reduction [4] [5] | Significant reduction [3] | Significant reduction [3] | | CV Death | No significant difference vs. others in NMA [2] [4] | No significant difference vs. others in NMA [2] [4] | Superior to this compound in one NMA [5] | | Major Adverse Cardiovascular Events (MACE) | Superior to dapagliflozin in one NMA [5] | --- | --- | | Worsening Renal Function | No significant difference vs. other SGLT2is [4] | Significant reduction vs. placebo [3] | Significant reduction vs. placebo [6] [3] |

Safety and Tolerability Profile

This table compares the risk of key adverse events for each medication against placebo.

Adverse Event This compound Dapagliflozin Empagliflozin
Genital Tract Infections Significantly increased [7] Significantly increased [7] [8] Significantly increased [7] [9]
Urinary Tract Infections No significant increase [7] [5] Significantly increased [7] [8] No significant increase in serious UTI [6]
Pollakiuria (Frequent Urination) Data limited Significantly increased [7] Significantly increased [7]
Diabetic Ketoacidosis (DKA) Increased risk [5] No significant increase [7] Slight increase, but rare [6]
Diarrhea Increased risk vs. placebo [5] (SGLT1 inhibition) --- ---
Volume Depletion/Hypovolemia --- No significant increase [7] Slight increase [6]
Acute Kidney Injury (AKI) --- Protective effect [7] Protective effect [6]

Key Experimental Data and Methodologies

The comparative data above are derived from high-level evidence. Here are the methodologies of the key studies cited:

  • Network Meta-Analyses (NMAs) [2] [7] [4]: These studies pooled data from numerous randomized controlled trials (RCTs) using Bayesian or frequentist statistical models. They allowed for indirect comparisons of different SGLT inhibitors by using placebo as a common comparator. Outcomes were typically analyzed using odds ratios (OR) or hazard ratios (HR) with 95% confidence intervals. Treatment rankings were often expressed using the Surface Under the Cumulative Ranking Curve (SUCRA), where a higher percentage indicates a greater probability of being the best treatment.
  • Cardiovascular Outcome Trials (CVOTs) [1] [3]: These are large, event-driven RCTs specifically designed to assess the impact of a drug on cardiovascular endpoints in high-risk populations. Key trials include SOLOIST-WHF (for this compound), DECLARE-TIMI 58 (for dapagliflozin), and EMPEROR-Reduced/Preserved (for empagliflozin). They primarily report hazard ratios (HR) for composite endpoints like HHF or CV death.
  • Individual Participant Data Meta-Analysis [6]: This is considered the highest quality form of systematic review. It involves re-analyzing the original, raw data from multiple trials, which allows for more precise and adjusted analyses of safety and efficacy outcomes across different patient subgroups.

Mechanisms and Decision Pathways

The efficacy and safety differences can be understood through their distinct mechanisms of action. The following diagram summarizes the key considerations for drug selection.

Start Patient Profile Assessment HF Primary Goal: Prevent Heart Failure Events Start->HF MACE Primary Goal: Reduce MACE in T2DM with ASCVD Start->MACE CKD Primary Goal: Renal Protection in CKD Start->CKD Safety Primary Concern: Specific Adverse Events Start->Safety Sota_HF Consider this compound HF->Sota_HF Potentially superior Dapa_HF Consider Dapagliflozin or Empagliflozin HF->Dapa_HF Established efficacy Cana_MACE Consider Canagliflozin MACE->Cana_MACE Supported by evidence Dapa_CKD Consider Dapagliflozin or Empagliflozin CKD->Dapa_CKD Approved indications Avoid_Sota_DKA Monitor DKA Risk with this compound Safety->Avoid_Sota_DKA High DKA risk Avoid_Dapa_UTI Monitor UTI/Pollakiuria with Dapagliflozin Safety->Avoid_Dapa_UTI Higher UTI risk

Key Conclusions for Clinical and Research Practice

  • This compound demonstrates a strong potential for reducing heart failure events, possibly due to its dual SGLT1/SGLT2 inhibition [4]. However, this comes with a distinct safety profile, including an increased risk of diarrhea and DKA, which requires careful patient selection and monitoring.
  • Dapagliflozin and Empagliflozin have extensive evidence supporting their broad benefits across cardiovascular and renal endpoints [6] [3]. Their safety profiles are well-characterized, with empagliflozin potentially posing a lower risk of UTIs compared to dapagliflozin [7] [6].
  • Canagliflozin, while not the focus of this query, appeared in analyses as a leading agent for reducing MACE in patients with type 2 diabetes [2].

The choice between these agents should be guided by the patient's predominant clinical need (e.g., heart failure prevention vs. MACE reduction), comorbid conditions, and individual risk factors for specific adverse events.

References

SGLT Inhibitors in Heart Failure: Clinical Outcomes at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Drug (Trial Name) Patient Population Key Efficacy on Primary Endpoint (vs. Placebo) Key Safety Considerations

| Sotagliflozin (SOLOIST-WHF) [1] [2] | T2DM with worsening HF (79% LVEF<50%) | HR: 0.67 for CV death, HHF, urgent HF visit [1] [2] | Diarrhea, volume depletion, DKA risk, UTI, genital infections [2] [3] | | This compound (SCORED) [1] | T2DM, CKD, CV risk factors | HR: 0.74 for CV death, HHF, urgent HF visit [1] | - | | Empagliflozin (EMPEROR-Reduced) [4] | HFrEF (with/without T2DM) | HR: 0.75 for CV death or HHF [4] | Genital infections, volume depletion [4] | | Dapagliflozin (DAPA-HF) [4] | HFrEF (with/without T2DM) | HR: 0.74 for CV death, HHF, urgent HF visit [4] | - | | Canagliflozin (CANVAS Program) [4] | T2DM with high CV risk | RRR: 33% in HHF [4] | - | | Ertugliflozin (VERTIS CV) [4] | T2DM with established ASCVD | No significant MACE reduction; reduced HHF [4] | - |

Abbreviations: CV: Cardiovascular; HHF: Hospitalization for Heart Failure; HF: Heart Failure; HFrEF: Heart Failure with reduced Ejection Fraction; T2DM: Type 2 Diabetes Mellitus; CKD: Chronic Kidney Disease; ASCVD: Atherosclerotic Cardiovascular Disease; HR: Hazard Ratio; RRR: Relative Risk Reduction; DKA: Diabetic Ketoacidosis; UTI: Urinary Tract Infection.

Detailed Trial Data and Experimental Protocols

The robust data for this compound comes from two major phase 3 trials, SOLOIST-WHF and SCORED. The design and key methodologies of these trials are detailed below.

SOLOIST-WHF Trial Design
  • Objective: To evaluate the effect of this compound on cardiovascular outcomes in patients with type 2 diabetes who were recently hospitalized for worsening heart failure [1] [2].
  • Intervention & Comparator: this compound (200mg, titrated to 400mg daily) vs. Placebo [2].
  • Key Inclusion Criteria: Adults (18-85 years) hospitalized for WHF requiring intravenous diuresis, with T2DM. Treatment was initiated before or within 3 days of discharge [2] [3].
  • Primary Endpoint: Total number of deaths from CV causes, hospitalizations for HF, and urgent visits for HF [1] [2].
  • Statistical Analysis: A hazard ratio (HR) with a P-value of <0.001 was considered statistically significant. The analysis was adjusted for the change in the primary endpoint after premature study discontinuation [1] [2].
SCORED Trial Design
  • Objective: To assess the effect of this compound on cardiovascular and renal events in patients with T2DM, chronic kidney disease, and other cardiovascular risk factors [1].
  • Intervention & Comparator: this compound vs. Placebo [1].
  • Key Inclusion Criteria: Patients with T2DM, an estimated glomerular filtration rate (eGFR) of 25 to 60 ml per minute per 1.73 m² of body-surface area, and risks for cardiovascular disease [1].
  • Primary Endpoint: A composite of deaths from cardiovascular causes, hospitalizations for heart failure, and urgent visits for heart failure [1].

Mechanism of Action and Supporting Preclinical Evidence

This compound's unique action stems from its dual inhibition of both SGLT2 and SGLT1 transporters.

G cluster_kidney Kidney (SGLT2 Inhibition) cluster_gut Gut (SGLT1 Inhibition) cluster_heart Proposed Cardiac Mechanisms Sota This compound SGLT2 Inhibits SGLT2 Sota->SGLT2 SGLT1 Inhibits SGLT1 Sota->SGLT1 NHE1 Inhibits Myocardial    NHE1 Activity Sota->NHE1 Preclinical    Evidence Glucosuria ↑ Urinary Glucose    Excretion SGLT2->Glucosuria Reduces glucose    reabsorption Natriuresis ↑ Urinary Sodium    Excretion SGLT2->Natriuresis Reduces sodium    reabsorption Osmotic Osmotic Diuresis Glucosuria->Osmotic Natriuresis->Osmotic Plasma ↓ Blood Pressure    ↓ Preload Osmotic->Plasma Reduces    Plasma Volume Shift Metabolic Shift to    Ketone Bodies Osmotic->Shift Delayed ↓ Postprandial    Glucose SGLT1->Delayed Delays intestinal    glucose absorption GLP1 ↑ GLP-1 & GIP Delayed->GLP1 Stimulates    secretion GLP1->Shift Na ↓ Intracellular [Na+]    ↓ Intracellular [Ca2+] NHE1->Na Reduces intracellular    sodium & calcium Remodeling Anti-remodeling    Cardioprotection Na->Remodeling Improves calcium    handling Efficiency ↑ Myocardial    Work Efficiency Shift->Efficiency Improves myocardial    fuel efficiency

Diagram: Dual Mechanism of Action of this compound in Heart Failure. The diagram illustrates the renal (SGLT2), intestinal (SGLT1), and proposed direct cardiac effects (NHE1 inhibition, metabolic shift) based on preclinical data [1] [5] [6].

Preclinical studies provide deeper insights into the potential cardiac-specific pathways. A study on a zebrafish model of diabetic heart failure with reduced ejection fraction (DM-HFrEF) revealed that both this compound and empagliflozin improved survival, locomotion, and myocardial contractile function. The proposed mechanism was the inhibition of sodium-hydrogen exchanger 1 (NHE1) in the heart, which reduces intracellular sodium and calcium, improving calcium handling and providing cardioprotection [5]. Another study in diet-induced obese mice suggested that this compound's cardioprotection is also associated with the inhibition of P38MAPK and JNK inflammatory pathways [7].

Application in Clinical Practice and Guidelines

  • Guideline Recognition: Based on the SOLOIST-WHF trial results, the 2022 AHA/ACC/HFSA Heart Failure Guideline and subsequent expert consensus documents recognize SGLT inhibitors, including this compound, as a foundational therapy for HFrEF and state they can be beneficial for HFmrEF and HFpEF [8].
  • Timing of Initiation: A key differentiator for this compound is the evidence supporting its initiation during or immediately after hospitalization for worsening heart failure. A post-hoc analysis of SOLOIST-WHF showed that starting the drug on or before discharge significantly reduced the risk of CV death and HF events within the critical first 30 and 90 days after discharge [3].
  • Dosing: The recommended dosing is this compound 200 mg once daily, taken no more than one hour before the first meal of the day, titrated to 400 mg after two weeks as tolerated [2].

The evidence positions this compound as a valuable therapeutic option, particularly for managing patients with type 2 diabetes and recent worsening heart failure. Its dual inhibition and early post-discharge benefit offer a distinct clinical profile.

References

Sotagliflozin cost-effectiveness other SGLT2 inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Cost-Effectiveness Profiles of SGLT2 Inhibitors

Drug / Analysis Indication / Population Country / Setting Cost-Effectiveness Conclusion Key Factors & Notes
Sotagliflozin (Dual SGLT1/2 inhibitor) HFpEF without diabetes [1] Clinical trial setting (2025) :question: Not assessed in available results. Clinical data shows efficacy in improving cardiac function and quality of life [1]. Cost-analysis not found.
Empagliflozin (Selective SGLT2i) HFpEF [2] United States :red_circle: Not cost-effective (Low economic value) [2]. ICER: $437,442 per QALY. High drug cost, lack of mortality benefit, and small quality-of-life improvement drove the result [2].
Dapagliflozin (Selective SGLT2i) HF (all ejection fractions) [3] Multiple (15 countries, systematic review) :white_check_mark: Generally cost-effective [3]. Cost-effective in most of 28 studies reviewed. More cost-effective for HFrEF (LVEF≤40%) than HFpEF. May be more cost-effective than empagliflozin [3].
SGLT2i (Class) HFrEF [4] India :red_circle: Not cost-effective at current prices [4]. High drug cost limits affordability. Requires substantial price reduction to be cost-effective in the Indian healthcare system [4].

| SGLT2i (Class) | T2D with Chronic Kidney Disease (CKD) [5] | Thailand | Mixed (varies by agent) [5]. | - Empagliflozin: Cost-effective.

  • Dapagliflozin & Canagliflozin: Required price reductions to be cost-effective. Note: Analysis focused on renal benefits only. [5] |

Key Experimental Data and Methodologies

Clinical Trials
  • SOTA-P-CARDIA (for this compound): A prospective, randomized, double-blind, placebo-controlled trial exclusively enrolling HFpEF patients without diabetes. Key endpoints included improvements in left ventricular mass, diastolic function, the six-minute walk test, and quality of life (KCCQ score) [1].
  • EMPEROR-Preserved (for Empagliflozin): A randomized, double-blind trial that compared empagliflozin with placebo in HFpEF patients. It showed a significant reduction in heart failure hospitalizations but no significant benefit on cardiovascular mortality, which heavily influenced its cost-effectiveness profile [2].
  • DAPA-HF & DELIVER (for Dapagliflozin): Landmark trials that demonstrated dapagliflozin's efficacy in reducing cardiovascular death and heart failure hospitalization in both HFrEF and HFpEF patients, forming the basis for its widespread positive cost-effectiveness evaluations [3].
Health Economic Evaluation Methods

The cost-effectiveness analyses referenced use a standardized approach to quantify the value of a medical intervention. The following diagram illustrates the general workflow for these evaluations.

cluster_0 Key Model Inputs Start Define Study Objective and Perspective Model Develop Health-Economic Model (e.g., Markov Model) Start->Model Inputs Populate Model with Input Data Model->Inputs Analysis Run Base-Case and Sensitivity Analyses Inputs->Analysis Efficacy Clinical Efficacy Data (from RCTs) Cost Drug & Healthcare Costs Utility Quality-of-Life Weights (Utilities) Result Calculate Incremental Cost-Effectiveness Ratio (ICER) Analysis->Result Decision Compare ICER to Willingness-to-Pay Threshold Result->Decision

Core Components of the Methodology:

  • Model Structure: Most analyses use a Markov model to simulate the progression of a patient cohort through different health states (e.g., stable heart failure, hospitalized, post-death) over a lifetime horizon [2] [5].
  • Key Inputs:
    • Clinical Data: Derived from pivotal RCTs, including event rates for heart failure hospitalization and cardiovascular death [2].
    • Cost Data: Includes the price of the drug, costs of managing adverse events, and costs associated with hospitalizations and other medical care [4] [2].
    • Utilities: Values that reflect the health-related quality of life (QoL) associated with different health states, used to calculate Quality-Adjusted Life-Years (QALYs) [2].
  • Outcome Measure: The primary outcome is the Incremental Cost-Effectiveness Ratio (ICER), calculated as the difference in costs between two interventions divided by the difference in their health benefits (typically QALYs).
  • Decision Rule: The ICER is compared to a country-specific Willingness-to-Pay (WTP) threshold. An intervention is considered cost-effective if its ICER is below this threshold [4] [5].

Interpretation and Research Gaps

The search results highlight two critical points for a researcher audience:

  • Dominance of Selective SGLT2i Data: The health economic landscape is currently dominated by evidence for selective SGLT2 inhibitors like dapagliflozin and empagliflozin. Dapagliflozin consistently shows favorable cost-effectiveness across multiple countries and heart failure types [3].
  • Significant Gap for this compound: While recent clinical data for this compound in HFpEF is promising [1], a formal cost-utility analysis comparing it to other SGLT2 inhibitors appears to be absent from the current literature. This represents a clear gap for future research.

References

Sotagliflozin glycemic control vs GLP-1 agonists DPP-4 inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Antidiabetic Drug Classes

The table below synthesizes data from multiple clinical trials and meta-analyses to compare the profiles of GLP-1 Receptor Agonists, SGLT2 Inhibitors, and DPP-4 inhibitors [1] [2].

Feature GLP-1 Receptor Agonists (GLP-1 RAs) SGLT2 Inhibitors (SGLT2is) DPP-4 Inhibitors (DPP-4is)
Glycemic Efficacy Superior HbA1c reduction [1] Significant HbA1c reduction, comparable to GLP-1 RAs [3] Modest HbA1c reduction [1]
Weight Effect Significant weight loss [1] [3] Modest weight loss [3] Weight neutral [1]
Cardiovascular Outcomes Reduced MACE, non-fatal stroke [2] Reduced MACE, strong reduction in HHF [2] Neutral to slightly increased risk of HHF [2]
Heart Failure (HFpEF) Improves LVEF, functional capacity [3] Improves LVEF, functional capacity; superior reduction in myocardial fibrosis [3] Not well-established for benefit
Renal Outcomes Reduced macroalbuminuria [4] Slowed CKD progression, reduced composite renal outcomes [5] [2] Neutral effect [5]
Common AEs GI events (nausea, vomiting, diarrhea) [1] Genitourinary infections [5] Generally well-tolerated; potential association with biliary disorders [6]
Hypoglycemia Risk Low [1] Low [1] Low [1]
Key Mechanism GLP-1 receptor activation; increased glucose-dependent insulin secretion, suppressed glucagon, slowed gastric emptying [7] SGLT2 transporter inhibition in proximal tubule; reduced renal glucose reabsorption, promotes glucosuria [4] DPP-4 enzyme inhibition; increases endogenous active GLP-1 and GIP levels [1]

Experimental Data and Protocols

  • Trial Design: Most data come from randomized, double-blind, placebo-controlled trials conducted in patients with type 2 diabetes who were at high cardiovascular risk. These trials were designed to meet regulatory requirements for cardiovascular safety [1] [2].
  • Primary Endpoints: The typical primary endpoint for CVOTs is Major Adverse Cardiovascular Events (MACE), a composite of cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke [2].
  • Key Renal Endpoints: Common renal endpoints include a composite of sustained decline in estimated glomerular filtration rate (eGFR), end-stage kidney disease, or renal death [5].
  • Analysis Methods: Network meta-analyses allow for indirect comparison of multiple drug classes (GLP-1 RAs, SGLT2is, DPP-4is) even in the absence of direct head-to-head trials, by using placebo as a common comparator [2].

Mechanisms of Action

The following diagrams illustrate the distinct signaling pathways and physiological mechanisms for GLP-1 RAs and SGLT2 inhibitors, which explain their different clinical profiles.

GLP1_Mechanism GLP1_RA GLP-1 RA GLP1R GLP-1 Receptor GLP1_RA->GLP1R AC Adenylyl Cyclase (AC) GLP1R->AC Appetite Appetite Suppression GLP1R->Appetite Central Nervous System cAMP cAMP ↑ AC->cAMP PKA PKA Activation cAMP->PKA Epac2 Epac2 Activation cAMP->Epac2 InsSecretion Glucose-dependent Insulin Secretion PKA->InsSecretion CardioProtect Cardioprotective Effects PKA->CardioProtect CREB Pathway Epac2->InsSecretion

GLP-1 Receptor Agonist Signaling Pathway

SGLT2_Mechanism SGLT2i SGLT2 Inhibitor SGLT2 SGLT2 Transporter (Proximal Tubule) SGLT2i->SGLT2 Natriuresis Natriuresis ↑ SGLT2i->Natriuresis GlucReabs Glucose Reabsorption ↓ SGLT2->GlucReabs Glucosuria Glucosuria ↑ GlucReabs->Glucosuria OsmoticDiuresis Osmotic Diuresis GlucReabs->OsmoticDiuresis PlasmaVol Plasma Volume ↓ Natriuresis->PlasmaVol IntraglomPress Intraglomerular Pressure ↓ Natriuresis->IntraglomPress OsmoticDiuresis->PlasmaVol HFrisk Heart Failure Risk ↓ PlasmaVol->HFrisk

SGLT2 Inhibitor Mechanism in Nephron

Interpretation and Context for Sotagliflozin

  • This compound's Profile: this compound is a dual SGLT1/SGLT2 inhibitor. While the data above is for selective SGLT2 inhibitors, the core mechanisms of promoting glucosuria and natriuresis are shared, suggesting a potentially similar efficacy and safety profile for cardiorenal outcomes.
  • Clinical Guidance: Current evidence strongly supports the superiority of GLP-1 RAs and SGLT2 inhibitors over DPP-4 inhibitors for comprehensive cardiorenal risk reduction in patients with T2D [2]. Guidelines now recommend these agents based on specific patient comorbidities.
  • Combination Therapy: GLP-1 RAs and SGLT2 inhibitors have complementary mechanisms. Using them together can provide additive benefits for glycemic control, weight loss, and cardiovascular protection [4].

References

Sotagliflozin hospitalization reduction heart failure

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Cost-Effectiveness of Sotagliflozin

Metric / Outcome Trial / Population Result (this compound vs. Control) Source / Trial
CV Death & HF Hospitalizations T2DM, Worsening HF 33% reduction (Total number of events) SOLOIST-WHF [1]
Hospitalization for HF T2DM, High CV Risk RR: 0.67 (95% CI 0.60-0.75) Meta-analysis [2]
All-cause Mortality T2DM, High CV Risk 18% reduction (Annualized rate) Cost-effectiveness Model [3]
Hospital Readmission (Annualized) T2DM, Post-Hospitalization 0.228 vs. 0.348 (SoC) Cost-effectiveness Model [3]
ED Visits (Annualized) T2DM, Post-Hospitalization 0.091 vs. 0.153 (SoC) Cost-effectiveness Model [3]
Cost per QALY T2DM, Post-Hospitalization ICER: $45,596 Cost-effectiveness Model [3]
Cardiac Function (HFpEF, non-diabetic) HFpEF, No Diabetes Significant improvement in LV mass, diastolic function, 6-min walk test SOTA P CARDIA [4]

Key Trial Methodologies and Protocols

The robust data on this compound comes from several well-designed clinical trials. Here are the methodologies of the key studies cited in the comparison:

  • SOLOIST-WHF (Effect of this compound on Cardiovascular Events in Patients with Type 2 Diabetes Post Worsening Heart Failure)

    • Design: Phase III, double-blind, randomized, placebo-controlled trial.
    • Population: Adults with type 2 diabetes who were recently hospitalized for worsening heart failure.
    • Intervention: this compound versus placebo.
    • Primary Endpoint: Total number of deaths from cardiovascular causes, hospitalizations for heart failure, and urgent visits for heart failure.
    • Key Feature: Treatment was initiated before or shortly after hospital discharge [3] [1].
  • SCORED (Effect of this compound on Cardiovascular and Renal Events in Patients with Type 2 Diabetes and Moderate Renal Impairment)

    • Design: Double-blind, placebo-controlled, randomized clinical trial.
    • Population: 10,584 patients with type 2 diabetes, chronic kidney disease (eGFR 25-60 mL/min/1.73m²), and additional cardiovascular risk factors.
    • Intervention: this compound (200 mg, increased to 400 mg if tolerated) versus placebo.
    • Primary Endpoint: A composite of cardiovascular deaths, hospitalizations for heart failure, and urgent visits for heart failure.
    • Key Feature: Included a significant number of patients with advanced chronic kidney disease [5] [1].
  • SOTA P CARDIA (A Randomized Trial of this compound in HFpEF Patients without Diabetes)

    • Design: Prospective, randomized, double-blind, placebo-controlled trial.
    • Population: 88 racially diverse HFpEF patients without diabetes (70% female).
    • Intervention: this compound versus placebo for six months.
    • Primary Endpoints: Cardiac functional and structural measures, including left ventricular mass, diastolic function, six-minute walk test, and KCCQ score for quality of life [4].

Mechanism of Action and Clinical Workflow

This compound's unique action involves dual inhibition of SGLT proteins. The diagram below illustrates this mechanism and its cardioprotective effects.

cluster_renal Renal System (SGLT2 Inhibition) cluster_gi Gastrointestinal System (SGLT1 Inhibition) This compound\n(Oral Administration) This compound (Oral Administration) Inhibits SGLT2\nin Proximal Tubule Inhibits SGLT2 in Proximal Tubule This compound\n(Oral Administration)->Inhibits SGLT2\nin Proximal Tubule Inhibits SGLT1\nin Intestine Inhibits SGLT1 in Intestine This compound\n(Oral Administration)->Inhibits SGLT1\nin Intestine Reduces Glucose &\nSodium Reabsorption Reduces Glucose & Sodium Reabsorption Inhibits SGLT2\nin Proximal Tubule->Reduces Glucose &\nSodium Reabsorption Promotes Glycosuria &\nNatriuresis Promotes Glycosuria & Natriuresis Reduces Glucose &\nSodium Reabsorption->Promotes Glycosuria &\nNatriuresis Cardioprotective Effects Cardioprotective Effects Promotes Glycosuria &\nNatriuresis->Cardioprotective Effects Delays Glucose\nAbsorption Delays Glucose Absorption Inhibits SGLT1\nin Intestine->Delays Glucose\nAbsorption Lowers Postprandial\nGlucose & Increases GLP-1 Lowers Postprandial Glucose & Increases GLP-1 Delays Glucose\nAbsorption->Lowers Postprandial\nGlucose & Increases GLP-1 Lowers Postprandial\nGlucose & Increases GLP-1->Cardioprotective Effects Reduced HF Hospitalizations Reduced HF Hospitalizations Cardioprotective Effects->Reduced HF Hospitalizations Improved Cardiac Function\n& Quality of Life Improved Cardiac Function & Quality of Life Cardioprotective Effects->Improved Cardiac Function\n& Quality of Life Lower CV Mortality Lower CV Mortality Cardioprotective Effects->Lower CV Mortality

The clinical development and decision pathway for this compound in heart failure, based on trial evidence, can be summarized as follows:

cluster_t2dm Patient with T2DM cluster_ckd Patient with T2DM & CKD cluster_nondm Patient without Diabetes Patient with Heart Failure Patient with Heart Failure Worsening HF / Post-Hospitalization\n(SOLOIST-WHF Population) Worsening HF / Post-Hospitalization (SOLOIST-WHF Population) Patient with Heart Failure->Worsening HF / Post-Hospitalization\n(SOLOIST-WHF Population) CV Risk Factors\n(SCORED Population) CV Risk Factors (SCORED Population) Patient with Heart Failure->CV Risk Factors\n(SCORED Population) Diagnosed with HFpEF\n(SOTA P CARDIA Population) Diagnosed with HFpEF (SOTA P CARDIA Population) Patient with Heart Failure->Diagnosed with HFpEF\n(SOTA P CARDIA Population) Initiate this compound Initiate this compound Worsening HF / Post-Hospitalization\n(SOLOIST-WHF Population)->Initiate this compound Primary Benefit: ↓ CV Death &\nHF Hospitalizations Primary Benefit: ↓ CV Death & HF Hospitalizations Initiate this compound->Primary Benefit: ↓ CV Death &\nHF Hospitalizations Primary Benefit: ↓ CV Death, HF Events,\n+ ↓ Non-fatal MI & Stroke Primary Benefit: ↓ CV Death, HF Events, + ↓ Non-fatal MI & Stroke Initiate this compound->Primary Benefit: ↓ CV Death, HF Events,\n+ ↓ Non-fatal MI & Stroke Primary Benefit: Improved Cardiac\nStructure, Function & QoL Primary Benefit: Improved Cardiac Structure, Function & QoL Initiate this compound->Primary Benefit: Improved Cardiac\nStructure, Function & QoL CV Risk Factors\n(SCORED Population)->Initiate this compound Diagnosed with HFpEF\n(SOTA P CARDIA Population)->Initiate this compound

Considerations for Researchers

  • Comparative Cost-Efficiency: One analysis suggests that this compound may have a lower Cost Needed to Treat (CNT) to prevent one heart failure event compared to dapagliflozin ($27,260 vs. $109,043), though this is highly dependent on local drug pricing and requires confirmation from health economic studies in different regions [6].
  • Safety Profile: this compound's safety profile is generally consistent with the SGLT inhibitor class, including risks of volume depletion and genital infections. Its dual inhibition may be associated with a higher incidence of gastrointestinal side effects (e.g., diarrhea) due to SGLT1 blockade in the gut [1].

References

Sotagliflozin dual inhibition vs selective SGLT2 inhibition benefits

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: Dual vs. Selective Inhibition

The core difference lies in the targeting of the two sodium-glucose cotransporters, SGLT2 and SGLT1, which have distinct tissue distributions and physiological roles [1] [2].

The table below summarizes the key mechanistic differences.

Feature Selective SGLT2 Inhibitors (e.g., Empagliflozin, Dapagliflozin) Dual SGLT1/2 Inhibitor (Sotagliflozin)
SGLT2 Selectivity High (e.g., 1200 to 2500-fold over SGLT1) [3] Moderate (20-fold over SGLT1) [4] [3]
Primary Renal Action Inhibits SGLT2, responsible for ~90% of glucose reabsorption in the kidney [2] Inhibits both SGLT2 and residual SGLT1-mediated renal glucose reabsorption [1] [5]
Extraglycemic Effects Glucosuria, natriuresis, osmotic diuresis [1] Glucosuria, natriuresis, plus inhibition of intestinal SGLT1 [2] [6]
Intestinal Action Minimal direct effect Delays glucose absorption, reduces postprandial hyperglycemia [3] [6]
Cardiac SGLT1 No direct inhibition Potential direct cardioprotective effects via cardiac SGLT1 inhibition [2] [3]

The following diagram illustrates the distinct physiological targets and effects of dual SGLT1/2 inhibition.

Clinical Outcomes and Supporting Data

The hypothesized benefits of dual inhibition have been tested in large-scale cardiovascular outcome trials. The table below summarizes key efficacy data from meta-analyses and major trials for this compound compared to placebo.

Outcome Measure This compound (Dual Inhibitor) Risk Ratio (RR) or Hazard Ratio (HR) [95% CI] Selective SGLT2 Inhibitors (Class Effect)
Composite of CV Death, HHF, & Urgent HF Visits (Primary Endpoint) RR: 0.73 [0.67-0.80] [7] Consistent reduction in HHF, variable impact on CV death [3]
Hospitalization for Heart Failure (HHF) RR: 0.67 [0.60-0.75] [7] Strong, consistent reduction [3]
Non-fatal Myocardial Infarction RR: 0.92 [0.27-3.12] [7] Trend towards reduction [3]
Non-fatal Stroke Significant reduction reported in SCORED trial [3] Neutral effect [3]
Cardiovascular Mortality RR: 0.91 [0.76-1.09] [7] Significant reduction with some agents (e.g., Empagliflozin) [3]
Renal Outcomes No adverse effects; no significant change in composite renal events (RR: 0.82 [0.61-1.12]) [8] Significant renoprotective effects shown [3]

Key Trial Context:

  • SOLOIST-WHF: Demonstrated efficacy in patients with T2DM and recent worsening heart failure [2] [4] [3].
  • SCORED: Showed benefits in patients with T2DM, chronic kidney disease, and cardiovascular risk factors, suggesting a potential added advantage in reducing ischemic events like stroke and MI [2] [4] [3].

Experimental Insights and Protocols

For researchers designing studies, understanding the preclinical models and assessment methods is crucial.

1. Key Preclinical Model: Pressure-Overload Induced Heart Failure

  • Objective: To evaluate the cardioprotective effects of this compound independent of its glucose-lowering action [5].
  • Protocol:
    • Animal Model: Male C57BL/6J mice subjected to Transverse Aortic Constriction (TAC) to induce cardiac pressure overload and hypertrophy [5].
    • Intervention: After 4 weeks of established TAC-induced injury, mice are treated for 7 weeks with this compound (10 mg/kg body weight) or vehicle via daily oral gavage [5].
    • Diet Groups: Includes both normal diet and high-fat diet cohorts to dissect glycemic vs. non-glycemic effects [5].
    • Primary Outcomes:
      • Cardiac Hypertrophy: Heart weight/tibia length ratio.
      • Cardiac Fibrosis: Histological analysis (e.g., picrosirius red staining) of collagen deposition.
      • Functional & Metabolic Parameters: Echocardiography, indirect calorimetry, and assessment of diuresis/glucosuria [5].

2. Clinical Trial Assessment of Intestinal SGLT1 Inhibition

  • Objective: To confirm the dual mechanism of action in humans and its metabolic consequences.
  • Protocol:
    • Design: Randomized, placebo-controlled trials.
    • Key Method: Mixed-Meal Tolerance Test [4].
    • Endpoint Measurement: Significant reduction in postprandial glucose levels in the this compound group compared to placebo, directly demonstrating the inhibition of intestinal SGLT1 [4].

Research and Development Implications

  • Target Profile: this compound may be particularly suited for patients with type 2 diabetes at high risk for heart failure hospitalizations and ischemic events (stroke, MI), especially those with concomitant chronic kidney disease where its effects appear pronounced [7] [3].
  • Differentiation from Canagliflozin: While canagliflozin has some SGLT1 inhibitory activity (250-fold selectivity for SGLT2), its clinical profile differs. A recent large real-world study suggested a higher risk of major adverse cardiovascular events (MACE) and all-cause mortality with canagliflozin compared to selective SGLT2 inhibitors, highlighting that not all dual inhibition may be equivalent and that selectivity ratios matter [9].
  • Safety Profile: this compound's safety profile is generally aligned with the SGLT inhibitor class, including risks of genital mycotic infections and diabetic ketoacidosis. A notable side effect is a higher incidence of diarrhea (linked to SGLT1 inhibition in the gut) and volume depletion [2] [4].

References

Sotagliflozin type 1 diabetes adjunct therapy insulin

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy and Safety Data for Sotagliflozin

The tables below summarize key efficacy and safety outcomes from clinical trials and meta-analyses of this compound in T1D.

Table 1: Efficacy Outcomes of this compound vs. Placebo at 24-52 Weeks

Outcome Measure This compound 200 mg This compound 400 mg Placebo Data Source
HbA1c Reduction -0.4% (inTandem1&2, non-CKD subgroup) [1] -0.4% to -0.5% (inTandem1&2, non-CKD subgroup) [1] -- Pooled analysis of inTandem1 & 2 trials [1]
Systolic BP Reduction Significant reduction (non-CKD subgroup) [1] Significant reduction (non-CKD subgroup) [1] -- Pooled analysis of inTandem1 & 2 trials [1]
Body Weight Reduction Significant reduction [2] Significant reduction (dose-dependent trend) [2] -- Systematic Review & Meta-Analysis [2]
Severe Hypoglycemia Incidence 7% (CKD subgroup) [1] 4% (CKD subgroup) [1] 17% (CKD subgroup) [1] Pooled analysis of inTandem1 & 2 trials [1]
Cardiovascular Disease Risk - -6.38% (vs. placebo) [2] -- Systematic Review & Meta-Analysis [2]
End-Stage Kidney Disease Risk - -5.0% (vs. placebo) [2] -- Systematic Review & Meta-Analysis [2]

Table 2: Safety and Adverse Event Profile of this compound

Adverse Event This compound Incidence Placebo Incidence Notes Data Source
Diabetic Ketoacidosis (DKA) 200 mg: 5%; 400 mg: 3-4% (CKD subgroup) [1] 1% (CKD subgroup) [1] Not a statistically significant increase vs. placebo in CKD subgroup; small number of events [1]. Pooled analysis of inTandem1 & 2 trials [1]
Genital Infection 8% 2% -- Systematic Review & Meta-Analysis [2]
Fracture 1% 2% This compound associated with reduced risk [2]. Systematic Review & Meta-Analysis [2]

Key Experimental Protocols and Trial Designs

The primary evidence for this compound comes from the inTandem clinical trial program, which serves as a robust model for investigating adjunct therapies in T1D.

  • Study Design: The inTandem1 and inTandem2 trials were identically designed, Phase 3, randomized, double-blind, placebo-controlled, parallel-group, multicenter studies. The inTandem3 trial was a 24-week study with a similar design [1].
  • Participants: Adults with Type 1 Diabetes inadequately controlled on insulin therapy.
  • Intervention: Participants were randomized to receive once-daily oral this compound (200 mg or 400 mg) or a matching placebo, in addition to their optimized insulin therapy.
  • Duration: 52 weeks for inTandem1 and 2; 24 weeks for inTandem3 [1].
  • Primary Endpoint: Change from baseline in HbA1c at Week 24 [1].
  • Key Secondary Endpoints: Included changes in body weight, systolic blood pressure, insulin dose, and safety assessments including adjudicated severe hypoglycemia and DKA events over 52 weeks [1] [2].

Mechanism of Action: Dual SGLT1/2 Inhibition

The following diagram illustrates the unique dual-inhibition mechanism of this compound, which differentiates it from selective SGLT2 inhibitors.

G cluster_kidney Kidney cluster_gi Gastrointestinal Tract This compound This compound SGLT2 SGLT2 Protein This compound->SGLT2 Inhibits SGLT1 SGLT1 Protein This compound->SGLT1 Inhibits Glucose_Reabsorption Glucose Reabsorption SGLT2->Glucose_Reabsorption Promotes Net_Effect Net Effect: Reduced Blood Glucose Glucose_Absorption Glucose Absorption SGLT1->Glucose_Absorption Promotes

This compound's dual mechanism offers a multi-pronged approach to lowering blood glucose:

  • SGLT2 Inhibition in the Kidney: Blocks SGLT2 proteins in the proximal tubule, reducing renal glucose reabsorption and promoting urinary glucose excretion [2] [3].
  • SGLT1 Inhibition in the Gut: Blocks SGLT1 proteins in the gastrointestinal tract, delaying glucose absorption and reducing postprandial blood glucose levels [2] [3].

Comparison with Other Adjunct Therapy Classes

This compound is one of several drug classes being investigated for use alongside insulin in T1D. Here’s how it compares to other alternatives:

Table 3: Comparison of Adjunct Therapies for Type 1 Diabetes

Therapy Class Mechanism of Action Efficacy in T1D Key Safety Considerations in T1D

| SGLT Inhibitors (this compound) | Dual SGLT1 & SGLT2 inhibitor [2] | HbA1c reduction: ~0.3-0.5% [1] Weight loss: Yes [2] BP reduction: Yes [1] [2] Hypoglycemia risk: Lower vs. placebo [1] [3] | DKA risk: Increased, requires careful patient selection and monitoring [1] [2] Genital infections: Increased [2] | | GLP-1 Receptor Agonists | Enhances glucose-dependent insulin secretion, suppresses glucagon, slows gastric emptying, promotes satiety [4] [5] | HbA1c reduction: Mixed results in RCTs; one study showed -0.6% [5] Weight loss: Significant (e.g., -7.6 kg in one study) [5] Insulin dose: Reduced [5] | Hypoglycemia risk: A concern, lacks long-term safety data in T1D [4]. Not recommended by current guidelines [4]. | | DPP-4 Inhibitors | Increases endogenous active incretin (GLP-1) levels [6] [7] | HbA1c reduction: No sustained reduction; only transient improvement at 3-6 months [6] [7] Insulin dose: Reduced, especially bolus insulin [6] [7] Weight: Neutral effect [6] [7] | Safety: Profile comparable to placebo in T1D studies [6] [7]. |

Conclusion for Research and Development

For researchers and drug development professionals, the data on this compound highlights several key points:

  • Proven Efficacy: this compound provides statistically significant and clinically meaningful improvements in glycemic control, weight, and blood pressure, with the added benefit of reducing severe hypoglycemia, a major limitation of intensive insulin therapy [1] [2] [3].
  • Unique Mechanism: Its dual SGLT1/2 inhibition offers a differentiated approach compared to selective SGLT2 inhibitors or other drug classes, potentially leading to broader metabolic effects [2].
  • Manageable Safety Profile: While DKA risk is elevated and requires careful mitigation strategies, the overall safety profile is generally consistent with the SGLT inhibitor class, and the risk was not significantly increased in the CKD population studied [1] [2].
  • Positive Value Proposition: A cost-effectiveness analysis suggests this compound is a cost-effective adjunct to insulin therapy for T1D patients with CKD, falling below a common willingness-to-pay threshold [8].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

424.1111228 Da

Monoisotopic Mass

424.1111228 Da

Heavy Atom Count

28

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6B4ZBS263Y

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;
H351 (50%): Suspected of causing cancer [Warning Carcinogenicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H413 (50%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

In the US, sotagliflozin is indicated to reduce the risk of cardiovascular death and heart failure in adults with heart failure, type 2 diabetes mellitus, chronic kidney disease, and other cardiovascular risk factors.
Zynquista is indicated as an adjunct to insulin therapy to improve glycaemic control in adults with type 1 diabetes mellitus with a Body Mass Index (BMI) ≥ 27 kg/m2, who have failed to achieve adequate glycaemic control despite optimal insulin therapy. ,
Treatment of type I diabetes mellitus
Treatment of type II diabetes mellitus

Pharmacology

Sotagliflozin is an orally bioavailable inhibitor of the sodium-glucose co-transporter subtype 1 (SGLT1) and 2 (SGLT2), with potential antihyperglycemic activity. Upon oral administration, sotagliflozin binds to and blocks both SGLT1 in the gastrointestinal (GI) tract and SGLT2 in the kidneys, thereby suppressing the absorption of glucose from the GI tract and the reabsorption of glucose by the proximal tubule into the bloodstream, respectively. This decreases glucose uptake and enhances the urinary excretion of glucose, which lowers and/or normalizes blood glucose levels. SGLT1 is the primary transporter responsible for glucose absorption from the GI tract. SGLT2, a transport protein exclusively expressed in the proximal renal tubules, mediates approximately 90% of renal glucose reabsorption from tubular fluid.

MeSH Pharmacological Classification

Sodium-Glucose Transporter 2 Inhibitors

ATC Code

A10
A - Alimentary tract and metabolism
A10 - Drugs used in diabetes
A10B - Blood glucose lowering drugs, excl. insulins
A10BK - Sodium-glucose co-transporter 2 (sglt2) inhibitors
A10BK06 - Sotagliflozin

Mechanism of Action

Sodium-glucose co-transporter types 1 and 2 (SGLT1 and SGLT2) are integral in the transport of glucose in the body. SGLT1 is the major transporter for glucose absorption in the gastrointestinal tract, while SGLT2 is the predominant transporter responsible for reabsorption of glucose in the glomerulus. Sotagliflozin is a dual inhibitor of both SGLT1 and SGLT2. Inhibition of SGLT1 results in a delay in glucose absorption and a blunting of postprandial hyperglycemia, while inhibition of SGLT2 reduces renal reabsorption of filtered glucose, thereby increasing urinary glucose excretion.

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC5
SLC5A1 (SGLT1) [HSA:6523] [KO:K14158]

Pictograms

Health Hazard

Health Hazard

Other CAS

1018899-04-1

Absorption Distribution and Excretion

Following a single dose, the Tmax of sotagliflozin ranged from 1.25 to 3 hours. Following multiple doses, the Tmax ranged from 2.5 to 4 hours. The estimated oral bioavailability of sotagliflozin is 71%.
Sotagliflozin is primarily eliminated via the renal route, with 57% of administered drug material appearing in the urine and 37% appearing in the feces.
Sotagliflozin has a mean apparent volume of distribution of 9392 L.
In healthy volunteers, the mean apparent clearance of sotagliflozin ranged from 261 to 374 L/h. The mean apparent clearance estimated in a population of mostly type 1 diabetic patients was 239 L/h.

Metabolism Metabolites

The major metabolite of sotagliflozin is a 3-O-glucuronide (M19), which comprised ~94% of of the radioactivity in plasma following the oral administration of a radiolabeled dose of sotagliflozin. The M19 metabolite is effectively inactive, with >275-fold less activity at SGLT1 and SGLT2 compared to the parent drug. The primary route of metabolism is via glucuronidation by UGT1A9 (and both UGT1A1 and UGT2B7, to a lesser extent) as well as oxidation via CYP3A4.

Wikipedia

Sotagliflozin

FDA Medication Guides

INPEFA
SOTAGLIFLOZIN
TABLET; ORAL
LEXICON PHARMACEUTICALS
05/26/2023

Biological Half Life

The mean terminal half-life of sotagliflozin ranged from 21 to 35 hours and from 19 to 26 hours for its M19 metabolite.

Use Classification

Human drugs -> Drugs used in diabetes -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 12-13-2024
1: Zambrowicz B, Lapuerta P, Strumph P, Banks P, Wilson A, Ogbaa I, Sands A, Powell D. LX4211 Therapy Reduces Postprandial Glucose Levels in Patients With Type 2 Diabetes Mellitus and Renal Impairment Despite Low Urinary Glucose Excretion. Clin Ther. 2014 Dec 16. pii: S0149-2918(14)00699-7. doi: 10.1016/j.clinthera.2014.10.026. [Epub ahead of print] PubMed PMID: 25529979.
2: Rosenstock J, Cefalu WT, Lapuerta P, Zambrowicz B, Ogbaa I, Banks P, Sands A. Greater Dose-Ranging Effects on A1C Levels Than on Glucosuria With LX4211, a Dual Inhibitor of Sodium Glucose Transporters SGLT1 and SGLT2, in Type 2 Diabetes on Metformin Monotherapy. Diabetes Care. 2014 Sep 11. pii: DC_140890. [Epub ahead of print] PubMed PMID: 25216510.
3: Powell DR, DaCosta CM, Smith M, Doree D, Harris A, Buhring L, Heydorn W, Nouraldeen A, Xiong W, Yalamanchili P, Mseeh F, Wilson A, Shadoan M, Zambrowicz B, Ding ZM. Effect of LX4211 on glucose homeostasis and body composition in preclinical models. J Pharmacol Exp Ther. 2014 Aug;350(2):232-42. doi: 10.1124/jpet.114.214304. Epub 2014 May 21. PubMed PMID: 24849925.
4: Mauricio D. [Sodium-glucose co-transporter-2 inhibitors: from the bark of apple trees and familial renal glycosuria to the treatment of type 2 diabetes mellitus]. Med Clin (Barc). 2013 Sep;141 Suppl 2:31-5. doi: 10.1016/S0025-7753(13)70061-7. Review. Spanish. PubMed PMID: 24444522.
5: Kanwal A, Banerjee SK. SGLT inhibitors: a novel target for diabetes. Pharm Pat Anal. 2013 Jan;2(1):77-91. doi: 10.4155/ppa.12.78. Review. PubMed PMID: 24236972.
6: Zambrowicz B, Ogbaa I, Frazier K, Banks P, Turnage A, Freiman J, Boehm KA, Ruff D, Powell D, Sands A. Effects of LX4211, a dual sodium-dependent glucose cotransporters 1 and 2 inhibitor, on postprandial glucose, insulin, glucagon-like peptide 1, and peptide tyrosine tyrosine in a dose-timing study in healthy subjects. Clin Ther. 2013 Aug;35(8):1162-1173.e8. doi: 10.1016/j.clinthera.2013.06.011. Epub 2013 Jul 31. PubMed PMID: 23911260.
7: Bloomgarden Z. Sodium glucose transporter 2 inhibition: a new approach to diabetes treatment. J Diabetes. 2013 Sep;5(3):225-7. doi: 10.1111/1753-0407.12065. Epub 2013 Jul 1. PubMed PMID: 23714218.
8: Lapuerta P, Rosenstock J, Zambrowicz B, Powell DR, Ogbaa I, Freiman J, Cefalu WT, Banks P, Frazier K, Kelly M, Sands A. Study design and rationale of a dose-ranging trial of LX4211, a dual inhibitor of SGLT1 and SGLT2, in type 2 diabetes inadequately controlled on metformin monotherapy. Clin Cardiol. 2013 Jul;36(7):367-71. doi: 10.1002/clc.22125. Epub 2013 Apr 29. PubMed PMID: 23630033.
9: Powell DR, Smith M, Greer J, Harris A, Zhao S, DaCosta C, Mseeh F, Shadoan MK, Sands A, Zambrowicz B, Ding ZM. LX4211 increases serum glucagon-like peptide 1 and peptide YY levels by reducing sodium/glucose cotransporter 1 (SGLT1)-mediated absorption of intestinal glucose. J Pharmacol Exp Ther. 2013 May;345(2):250-9. doi: 10.1124/jpet.113.203364. Epub 2013 Mar 13. PubMed PMID: 23487174.
10: Zambrowicz B, Ding ZM, Ogbaa I, Frazier K, Banks P, Turnage A, Freiman J, Smith M, Ruff D, Sands A, Powell D. Effects of LX4211, a dual SGLT1/SGLT2 inhibitor, plus sitagliptin on postprandial active GLP-1 and glycemic control in type 2 diabetes. Clin Ther. 2013 Mar;35(3):273-285.e7. doi: 10.1016/j.clinthera.2013.01.010. Epub 2013 Feb 21. PubMed PMID: 23433601.
11: Zambrowicz B, Freiman J, Brown PM, Frazier KS, Turnage A, Bronner J, Ruff D, Shadoan M, Banks P, Mseeh F, Rawlins DB, Goodwin NC, Mabon R, Harrison BA, Wilson A, Sands A, Powell DR. LX4211, a dual SGLT1/SGLT2 inhibitor, improved glycemic control in patients with type 2 diabetes in a randomized, placebo-controlled trial. Clin Pharmacol Ther. 2012 Aug;92(2):158-69. doi: 10.1038/clpt.2012.58. Epub 2012 Jul 4. PubMed PMID: 22739142; PubMed Central PMCID: PMC3400893.

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